2-Bromo-5-(trifluoromethyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88276. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDVFXUBTKPFSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196496 | |
| Record name | 6-Bromo-alpha,alpha,alpha-trifluoro-m-toluidine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454-79-5 | |
| Record name | 2-Bromo-5-trifluoromethylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-(trifluoromethyl)benzenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 454-79-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Bromo-alpha,alpha,alpha-trifluoro-m-toluidine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-α,α,α-trifluoro-m-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-5-(TRIFLUOROMETHYL)BENZENAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD827XN4S2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of 2-Bromo-5-(trifluoromethyl)aniline from 4-bromo-3-aminobenzotrifluoride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a detailed, two-step synthetic pathway for the preparation of 2-Bromo-5-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis begins with the nitration of 2-bromobenzotrifluoride to yield 2-bromo-5-nitrobenzotrifluoride, which is subsequently reduced to the target aniline derivative. This document offers comprehensive experimental protocols, quantitative data summaries, and a visual representation of the synthetic workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.
Introduction and Synthetic Strategy
This compound is a valuable building block in organic synthesis, utilized in the creation of a variety of biologically active molecules, including kinase inhibitors and antiviral agents.[1] Its structure, featuring bromine, trifluoromethyl, and amine functionalities, offers multiple points for chemical modification.
The requested synthesis of this compound from its isomer, 4-bromo-3-(trifluoromethyl)aniline, is not a direct or conventional transformation. A more established and reliable approach involves a two-step synthesis commencing from a commercially available precursor. The strategy outlined in this guide is the nitration of 2-bromobenzotrifluoride followed by the reduction of the resulting nitro compound, as documented in chemical literature.[2][3][4]
Overall Reaction Scheme:
-
Step 1: Nitration 2-bromobenzotrifluoride → 2-bromo-5-nitrobenzotrifluoride
-
Step 2: Reduction 2-bromo-5-nitrobenzotrifluoride → this compound
This pathway is efficient, scalable, and utilizes standard laboratory reagents and techniques.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
2.1. Step 1: Synthesis of 2-bromo-5-nitrobenzotrifluoride via Nitration
This procedure outlines the electrophilic aromatic substitution (nitration) of 2-bromobenzotrifluoride.
Methodology:
-
A nitrating mixture is prepared by slowly adding 120 g of fuming nitric acid to 260 g of 98% concentrated sulfuric acid in a suitable reaction flask, with cooling to maintain room temperature.[3][4]
-
The reaction vessel containing the nitrating mixture is heated to maintain a temperature of 50-60°C.
-
390 g of 2-bromobenzotrifluoride is added dropwise to the stirred nitrating mixture, ensuring the temperature remains within the 50-60°C range.[3][4]
-
After the addition is complete, the reaction mixture is stirred continuously at the same temperature. The reaction progress is monitored by Gas Chromatography (GC) until the starting material is fully consumed.[3][4]
-
Upon completion, the stirring is stopped, and the mixture is allowed to settle, resulting in the separation of two layers.
-
The upper organic phase is carefully separated.
-
The organic layer is washed with a suitable basic solution (e.g., saturated sodium bicarbonate) until it is neutral, followed by a water wash.
-
The resulting crude product, a bright yellow liquid, is purified by distillation to yield 2-bromo-5-nitrobenzotrifluoride.[3][4]
2.2. Step 2: Synthesis of this compound via Reduction
This protocol describes the reduction of the nitro group of 2-bromo-5-nitrobenzotrifluoride to an amine using catalytic hydrogenation.
Methodology:
-
A 1 L high-pressure hydrogenation reactor is charged with 300 mL of methanol, 284 g of 2-bromo-5-nitrobenzotrifluoride, 20 g of Raney Nickel catalyst, and 1.0 g of piperazine.
-
The atmosphere within the reactor is purged by replacing it with hydrogen gas 3-4 times.
-
The hydrogenation is conducted at a temperature of 80-90°C under a hydrogen pressure of 0.8-1.0 MPa.
-
The reaction is monitored by observing hydrogen consumption. The reaction is deemed complete when hydrogen uptake ceases.
-
After completion, the reaction mixture is cooled to room temperature.
-
The Raney Nickel catalyst is removed by filtration.
-
Methanol and water are removed from the filtrate by distillation under reduced pressure.
-
The final product, this compound, is obtained as a pale yellow liquid via simple distillation.
Data Presentation
The following tables summarize the quantitative data for the described synthetic procedures.
Table 1: Quantitative Data for the Synthesis of 2-bromo-5-nitrobenzotrifluoride (Step 1)
| Parameter | Value | Reference |
| Starting Material | 2-bromobenzotrifluoride | [3][4] |
| Reagents | 98% H₂SO₄, Fuming HNO₃ | [3][4] |
| Reaction Temperature | 50-60°C | [3][4] |
| Product | 2-bromo-5-nitrobenzotrifluoride | [3][4] |
| Yield | 92% | [3][4] |
| Purity (GC) | 95% | [3][4] |
Table 2: Quantitative Data for the Synthesis of this compound (Step 2)
| Parameter | Value |
| Starting Material | 2-bromo-5-nitrobenzotrifluoride |
| Reagents/Catalyst | Methanol, Raney Ni, Piperazine, H₂ |
| Reaction Temperature | 80-90°C |
| Hydrogen Pressure | 0.8-1.0 MPa |
| Product | This compound |
| Yield | 98.8% |
| Purity (GC) | 95% |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the two-step synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Formation of 2-Bromo-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-(trifluoromethyl)aniline is a key building block in medicinal chemistry and agrochemical synthesis, valued for its unique electronic and structural properties imparted by the bromine and trifluoromethyl substituents. This technical guide provides a comprehensive overview of the primary synthetic routes for its formation, focusing on the underlying reaction mechanisms, detailed experimental protocols, and quantitative data. The two principal methods discussed are the direct electrophilic bromination of 3-(trifluoromethyl)aniline and a multi-step synthesis employing the Sandmeyer reaction. This document serves as a practical resource for chemists engaged in the synthesis and application of this important intermediate.
Introduction
This compound, a halogenated aromatic amine, is a crucial intermediate in the synthesis of a wide range of biologically active molecules, including antiviral agents, kinase inhibitors, and anticancer drugs.[1] The strategic placement of the bromine atom and the strongly electron-withdrawing trifluoromethyl group on the aniline ring provides multiple reactive sites and modulates the physicochemical properties of the final compounds. Understanding the mechanisms of its formation is paramount for optimizing reaction conditions, improving yields, and ensuring regiochemical control. This guide delves into the two most prevalent synthetic strategies for obtaining this compound.
Synthetic Routes and Mechanisms
The formation of this compound is primarily achieved through two distinct synthetic pathways:
-
Route 1: Direct Electrophilic Bromination of 3-(trifluoromethyl)aniline. This is a more direct approach, relying on the principles of electrophilic aromatic substitution.
-
Route 2: Multi-step Synthesis via the Sandmeyer Reaction. This method offers an alternative for achieving the desired substitution pattern when direct bromination is not feasible or results in poor yields.
Route 1: Direct Electrophilic Bromination
The direct bromination of 3-(trifluoromethyl)aniline is an example of electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring: the amino group (-NH₂) and the trifluoromethyl group (-CF₃).
-
The **amino group (-NH₂) ** is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.
-
The trifluoromethyl group (-CF₃) is a strongly deactivating group and a meta-director due to its strong electron-withdrawing inductive effect.
The synergistic effect of these two groups dictates that the incoming electrophile (bromine) will preferentially substitute at the position that is ortho to the activating amino group and meta to the deactivating trifluoromethyl group. This leads to the formation of the desired this compound isomer.
Caption: Electrophilic Aromatic Substitution Mechanism for the Bromination of 3-(trifluoromethyl)aniline.
Route 2: The Sandmeyer Reaction
The Sandmeyer reaction provides an indirect route to introduce a bromine atom onto the aromatic ring. This multi-step process typically involves the following key transformations:
-
Diazotization: An aromatic primary amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Substitution: The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst, which facilitates the replacement of the diazonium group (-N₂⁺) with a bromine atom.[2][3]
This method is particularly useful when the desired isomer is not accessible through direct halogenation or when the starting aniline is readily available. The mechanism of the Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[2]
Caption: Generalized Pathway for the Sandmeyer Reaction followed by Reduction.
Quantitative Data
The following tables summarize quantitative data for the synthesis of this compound and related precursors.
Table 1: Direct Bromination of 3-(trifluoromethyl)aniline
| Brominating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuBr₂ | 1-hexyl-3-methylimidazolium bromide | None | Room Temp | 1 | 93 | [4][5] |
| NBS | DMF | None | 50 | 1 | ~15 | [6] |
| NBS | Acetonitrile | None | Room Temp | Overnight | Not specified | [7] |
| Br₂ | Acetic Acid | None | < 25 | 1 | Not specified |
Table 2: Sandmeyer Reaction for the Synthesis of Aryl Bromides
| Starting Amine | Diazotization Reagents | Bromination Reagent | Temperature (°C) | Yield (%) | Reference |
| 4-fluoro-2-trifluoromethylaniline | HBr, NaNO₂ | CuBr | 5 | 76.1 | [8] |
| o-trifluoromethylaniline | HBr, NaNO₂ | CuBr | < 5 | Not specified | [1] |
| 5-amino-2-bromobenzotrifluoride | Anhydrous HF, NaNO₂ | In situ decomposition | -10 to 60 | 86.8 | [9] |
Experimental Protocols
Protocol for Direct Bromination using CuBr₂
This protocol is adapted from a general procedure for the bromination of anilines using copper(II) bromide in an ionic liquid.[4][5]
Materials:
-
3-(Trifluoromethyl)aniline
-
Copper(II) bromide (CuBr₂)
-
1-hexyl-3-methylimidazolium bromide
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 3-(trifluoromethyl)aniline (1 mmol) in 1-hexyl-3-methylimidazolium bromide (2 mL), add CuBr₂ (3 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol for Synthesis via Sandmeyer Reaction
This protocol is a generalized procedure based on the synthesis of similar aryl bromides.[1][8]
Materials:
-
2-Amino-4-(trifluoromethyl)benzonitrile (or other suitable precursor)
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide solution
-
Dichloromethane
Procedure:
Step 1: Diazotization
-
Dissolve the starting aniline (1 equivalent) in hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (catalytic amount) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Extract the product with dichloromethane.
-
Wash the organic layer with sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude aryl bromide.
-
If the starting material was 2-amino-4-(trifluoromethyl)benzonitrile, the resulting 2-bromo-5-(trifluoromethyl)benzonitrile would then be reduced (e.g., via hydrogenation) to yield the final product, this compound.
Experimental Workflow Visualization
Caption: Comparative experimental workflows for the synthesis of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through either direct electrophilic bromination of 3-(trifluoromethyl)aniline or a multi-step sequence involving a Sandmeyer reaction. The choice of synthetic route depends on factors such as the availability of starting materials, desired regioselectivity, and scalability. This guide has provided a detailed examination of the mechanisms, quantitative data, and experimental protocols for these key transformations, offering a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 | Benchchem [benchchem.com]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 9. 2-Bromo-5-fluorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Bromo-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-(trifluoromethyl)aniline is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a bromine atom and a trifluoromethyl group on an aniline core, imparts specific physicochemical properties that are leveraged in drug design and materials science. Accurate and thorough analytical characterization is paramount to ensure the identity, purity, and stability of this compound in research and development. This guide provides a detailed overview of the analysis of this compound using two primary analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₅BrF₃N |
| Molecular Weight | 240.02 g/mol [1] |
| Appearance | Colorless to yellow to brown liquid or low melting point solid[2] |
| Density | 1.675 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.522[1] |
FT-IR Spectroscopic Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. While a definitive spectrum for this exact compound is not publicly available, a predicted spectrum can be inferred from the analysis of its functional groups and data from analogous compounds like 2-chloro-5-(trifluoromethyl)aniline.
Predicted FT-IR Spectral Data
The following table summarizes the expected characteristic infrared absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3450 - 3300 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |
| 1630 - 1600 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1350 - 1250 | Strong | C-N Stretch | Aromatic Amine |
| 1320 - 1100 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) |
| 900 - 680 | Strong | Aromatic C-H Bend (out-of-plane) | Substituted Benzene |
| 680 - 550 | Medium-Strong | C-Br Stretch | Bromo Aromatic |
Mass Spectrometry Analysis
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.
Expected Mass Spectrum of this compound
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.
Molecular Ion and Isotopic Pattern
The molecular ion peak (M⁺) will appear as a doublet with a separation of 2 m/z units.
| m/z | Ion | Expected Relative Abundance |
| 239 | [M(⁷⁹Br)]⁺ | ~100% |
| 241 | [M(⁸¹Br)]⁺ | ~98% |
Major Fragmentation Pathways
The fragmentation of the molecular ion will likely involve the loss of the bromine atom, the trifluoromethyl group, or hydrogen cyanide from the aniline ring.
| m/z (for ⁷⁹Br fragments) | Proposed Fragment |
| 160 | [M - Br]⁺ |
| 170 | [M - CF₃]⁺ |
| 212 | [M - HCN]⁺ |
| 141 | [M - Br - F]⁺ |
Experimental Protocols
Detailed methodologies for the FT-IR and mass spectrometry analysis of this compound are provided below.
FT-IR Spectroscopy Protocol
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.
-
-
Instrument Setup:
-
The FT-IR spectrometer should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
A background spectrum of the empty sample compartment (or the ATR crystal) should be collected.
-
-
Data Acquisition:
-
The prepared sample is placed in the spectrometer's sample holder.
-
The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
The peaks are identified and their wavenumbers are recorded.
-
Mass Spectrometry Protocol
-
Sample Introduction:
-
The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for liquid samples or solutions. For GC-MS, the sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate.
-
-
Ionization:
-
Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.
-
-
Mass Analysis:
-
A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
-
Data Acquisition:
-
The mass spectrum is recorded over a suitable mass range, for example, from m/z 40 to 300.
-
-
Data Analysis:
-
The molecular ion peaks are identified, paying close attention to the isotopic pattern of bromine.
-
The major fragment ions are identified and their structures are proposed based on the mass differences from the molecular ion and other fragments.
-
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound.
Caption: Experimental workflow for the analysis of this compound.
Logical Relationship of Spectroscopic Data
The following diagram illustrates the logical relationship between the structural features of this compound and its expected spectroscopic data.
Caption: Logical relationship between structure and spectroscopic data.
References
An In-depth Technical Guide to the Solubility of 2-Bromo-5-(trifluoromethyl)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-Bromo-5-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the current lack of publicly available quantitative solubility data for this compound in various organic solvents, this document focuses on its predicted solubility characteristics based on its molecular structure and provides detailed, standardized experimental protocols for its determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their work and to generate precise solubility data.
Introduction
This compound is an aromatic amine containing both a bromine atom and a trifluoromethyl group.[1] These substituents significantly influence the molecule's polarity, lipophilicity, and intermolecular interactions, which in turn dictate its solubility in different organic solvents. The trifluoromethyl group, being strongly electron-withdrawing, and the bromine atom contribute to the compound's chemical reactivity and biological activity, making it a valuable building block in the synthesis of various active pharmaceutical ingredients and agrochemicals.[1]
Understanding the solubility of this compound is critical for its application in drug discovery and development. Solubility data is essential for reaction optimization, purification processes such as crystallization, formulation development, and for predicting the compound's behavior in biological systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 454-79-5 | [2] |
| Molecular Formula | C₇H₅BrF₃N | [2] |
| Molecular Weight | 240.02 g/mol | [2] |
| Form | Liquid | [2] |
| Density | 1.675 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.522 | [2] |
| Water Solubility | Not miscible or difficult to mix in water. | [3][4] |
Solubility in Organic Solvents
As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not available in the public domain. However, based on the principle of "like dissolves like," we can predict its general solubility behavior. The presence of the polar amino group suggests some solubility in polar organic solvents, while the aromatic ring and the halogen substituents indicate solubility in non-polar and moderately polar solvents.
Table 2: Predicted and Unreported Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Polarity | Predicted Solubility | Quantitative Data ( g/100 mL at 25°C) |
| Hexane | Non-polar | Low | Data not available |
| Toluene | Non-polar | Soluble | Data not available |
| Dichloromethane | Polar aprotic | Soluble | Data not available |
| Chloroform | Polar aprotic | Soluble | Data not available |
| Ethyl Acetate | Polar aprotic | Soluble | Data not available |
| Acetone | Polar aprotic | Soluble | Data not available |
| Ethanol | Polar protic | Soluble | Data not available |
| Methanol | Polar protic | Soluble | Data not available |
It is anticipated that this compound will exhibit good solubility in a range of common organic solvents used in synthesis and drug development. However, experimental determination is necessary to establish precise solubility values. The following sections provide detailed protocols for this purpose.
Experimental Protocols for Solubility Determination
To address the absence of quantitative data, two standard and reliable methods for determining the solubility of this compound are detailed below: the gravimetric method and the UV-Vis spectrophotometric method.
Gravimetric Method
This method directly measures the mass of the solute dissolved in a known mass or volume of a saturated solution.
4.1.1. Materials and Apparatus
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Glass syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
4.1.2. Experimental Procedure
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent.
-
Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). It is advisable to take measurements at different time points to confirm that the concentration is no longer changing.
-
Once equilibrium is achieved, allow the solution to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a glass syringe and pass it through a syringe filter to remove any undissolved particles.
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish.
-
Record the exact mass of the dish and the solution.
-
Evaporate the solvent in an oven at a temperature below the boiling point of the solute and the solvent until a constant weight of the dried solute is achieved.
-
Calculate the solubility based on the mass of the dissolved solute and the mass or volume of the solvent.
UV-Vis Spectrophotometric Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is a sensitive and rapid method for determining solubility.
4.2.1. Materials and Apparatus
-
This compound
-
Selected organic solvents (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
4.2.2. Experimental Procedure
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform serial dilutions to prepare a series of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Solubility Determination:
-
Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (steps 1-4).
-
Withdraw a small, precise volume of the clear, saturated supernatant and dilute it quantitatively with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve equation to calculate the concentration of the diluted solution.
-
Calculate the original concentration of the saturated solution, which represents the solubility, by taking into account the dilution factor.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.
Caption: Gravimetric Solubility Determination Workflow.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in published literature, this technical guide provides a strong predictive framework based on the compound's structure. Furthermore, the detailed experimental protocols for the gravimetric and UV-Vis spectrophotometric methods offer robust approaches for researchers to determine this crucial physicochemical property. The generation of accurate solubility data will be invaluable for the continued application of this compound in the fields of drug discovery and development, and agrochemical synthesis. It is recommended that researchers undertaking work with this compound perform solubility studies in their solvents of interest to facilitate process optimization and formulation design.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-(trifluoromethyl)aniline is an aromatic amine derivative of significant interest in medicinal chemistry and agrochemical synthesis.[1] Its utility as a building block in the development of novel pharmaceutical compounds, including inhibitors of the hepatitis C virus (HCV) NS3 protease, underscores the importance of accurately characterizing its fundamental physicochemical properties.[2][3] This technical guide provides a comprehensive overview of the melting and boiling points of this compound, complete with detailed experimental protocols for their determination.
Physicochemical Data
The key physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents, reaction conditions, and purification procedures.
| Property | Value |
| Melting Point | 47-49°C[2][4][5][6][7] |
| Boiling Point | 81-82°C (at reduced pressure)[2][4][6][7] |
| 243.1 ± 40.0°C (at 760 mmHg)[5] | |
| Density | 1.675 g/mL at 25°C[2][3][4] |
| 1.7 ± 0.1 g/cm³[5] | |
| Refractive Index (n20/D) | 1.522[2][3] |
| Flash Point | >230°F (>110°C)[2] |
| Vapor Pressure | 0.036 mmHg at 25°C[6] |
| Molecular Formula | C₇H₅BrF₃N[4][5] |
| Molecular Weight | 240.02 g/mol [4] |
| Appearance | White to light yellow crystalline powder[1] |
Experimental Protocols
Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical compound.[4] The following sections detail the standard methodologies for these measurements.
Melting Point Determination: Capillary Method
The capillary method is the standard technique for determining the melting point of a crystalline solid due to its accuracy and the small sample size required.[6]
Principle: A small, finely powdered sample is heated at a controlled rate. The melting point range is the temperature from which the first drop of liquid appears to the temperature at which the entire sample is liquid.[8] Pure crystalline substances typically exhibit a sharp melting point range of 1-2°C.[9] Impurities tend to lower and broaden the melting range.[10]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[2]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[1][8]
-
Initial (Rough) Determination: Place the capillary tube in the heating block of the melting point apparatus. Heat the sample rapidly (e.g., 4-5°C per minute) to get an approximate melting temperature.[1][10]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[1] Prepare a new capillary tube with the sample.
-
Heat the new sample, but once the temperature is about 15°C below the rough melting point, reduce the heating rate to 1-2°C per minute.[1]
-
Observation and Recording: Carefully observe the sample. Record the temperature at which the first sign of melting is observed (the solid begins to "slump" or form liquid). Continue heating at the slow rate and record the temperature when the last crystal melts completely. The recorded range is the melting point of the sample.[4]
-
For improved accuracy, repeat the determination at least twice and average the results.[1][6]
Boiling Point Determination: Distillation Method
For quantities of liquid greater than 5 mL, distillation is a reliable method for both purification and boiling point determination.[11]
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the external (atmospheric) pressure.[5][12] During distillation, a liquid is heated to its boiling point, the vapor is condensed, and the temperature of the vapor in equilibrium with the liquid is measured.[5]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle or oil bath
-
Boiling chips or a magnetic stir bar
-
Barometer
Procedure:
-
Apparatus Setup: Assemble a simple distillation apparatus. Place 5-10 mL of this compound and a few boiling chips into the distillation flask.
-
Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor as it passes into the condenser.[7]
-
Heating: Begin heating the flask gently. The liquid will start to boil, and vapors will rise.
-
Observation: Observe the "reflux ring" of condensing vapor as it rises to immerse the thermometer bulb. The temperature reading on the thermometer will climb and then stabilize.[7]
-
Recording the Boiling Point: Once the temperature is constant and there is a steady rate of distillation (1-2 drops per second), record the temperature.[12] This stable temperature is the boiling point.
-
Pressure Correction: Record the atmospheric pressure from a barometer. Since boiling point is pressure-dependent, this is a crucial parameter for accurate reporting.
Experimental Workflow Visualization
The logical flow for the determination of the melting and boiling points of this compound is depicted below. This diagram outlines the key steps from sample preparation to final data recording.
Caption: Workflow for determining melting and boiling points.
References
- 1. jk-sci.com [jk-sci.com]
- 2. westlab.com [westlab.com]
- 3. vernier.com [vernier.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. thinksrs.com [thinksrs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ursinus.edu [ursinus.edu]
- 9. chm.uri.edu [chm.uri.edu]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. chemconnections.org [chemconnections.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Crystal Structure of 2-Bromo-5-(trifluoromethyl)aniline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the available information on the crystal structure and X-ray diffraction of 2-Bromo-5-(trifluoromethyl)aniline. This compound is a valuable building block in medicinal chemistry and drug development, making a thorough understanding of its three-dimensional structure crucial for rational drug design and structure-activity relationship (SAR) studies.
Summary of Available Data
This compound, with the chemical formula C₇H₅BrF₃N, is a solid at room temperature. While a specific entry in the Cambridge Structural Database (CSD) with the reference code 1838794 suggests that the crystal structure has been determined, the primary publication detailing this analysis is not publicly accessible through standard search methodologies. Consequently, a comprehensive summary of the quantitative crystallographic data, including unit cell parameters, bond lengths, and bond angles, cannot be provided at this time.
General properties of this compound are summarized in the table below:
| Property | Value |
| Chemical Formula | C₇H₅BrF₃N |
| Molecular Weight | 240.02 g/mol |
| CAS Number | 454-79-5 |
| Appearance | Liquid |
| Density | 1.675 g/mL at 25 °C |
| Refractive Index | n20/D 1.522 |
Experimental Protocols: A General Approach
While the specific experimental details for the crystallization and X-ray diffraction of this compound are not available, a general workflow for such an analysis is presented below. This serves as a standard procedural outline for researchers seeking to determine the crystal structure of similar small organic molecules.
Crystallization
The initial and often most critical step is the growth of high-quality single crystals suitable for X-ray diffraction. For a compound like this compound, which is a liquid at room temperature, crystallization would typically be attempted at sub-ambient temperatures. Common techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., hexane, ethanol, or a mixture of solvents) is allowed to evaporate slowly at a controlled temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution can induce crystallization.
-
Cooling Crystallization: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.
X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, the following steps are generally performed:
-
Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined to improve the agreement between the observed and calculated diffraction data.
Logical Workflow for Crystal Structure Determination
The logical workflow for determining the crystal structure of a small molecule like this compound is depicted in the following diagram.
Caption: A flowchart illustrating the key stages involved in the determination of a small molecule's crystal structure.
Conclusion
A detailed experimental guide and a comprehensive set of quantitative data for the crystal structure of this compound are currently limited by the public availability of the primary research article associated with its crystallographic determination. Researchers requiring this specific information are encouraged to consult the Cambridge Structural Database directly for entry 1838794 to potentially access more detailed information. The general protocols and workflow provided herein offer a standard framework for approaching the crystal structure determination of this and similar compounds.
An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-5-(trifluoromethyl)aniline, a key intermediate in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2][3]
Chemical Identity
| Identifier | Value |
| CAS Number | 454-79-5 |
| Chemical Name | This compound |
| Synonyms | 3-Amino-4-bromobenzotrifluoride, 2-Amino-4-trifluoromethyl-1-bromobenzene |
| Molecular Formula | C₇H₅BrF₃N |
| Molecular Weight | 240.02 g/mol |
| Chemical Structure |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and for the development of robust synthetic processes.
| Property | Value |
| Appearance | Light yellow crystal or clear colorless to light yellow liquid |
| Melting Point | 47-49 °C |
| Boiling Point | 81-82 °C |
| Density | 1.675 g/mL at 25 °C |
| Flash Point | >100.8 °C |
| Water Solubility | Not miscible or difficult to mix in water |
| logP | 3.07 - 3.40 |
| pKa | ~1.31 (predicted) |
| Vapor Pressure | 0.036 mmHg at 25 °C |
| Refractive Index | n20/D 1.522 (lit.) |
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of organic compounds like this compound are outlined below. These are generalized methods and may require optimization for this specific compound.
3.1. Melting Point Determination
The melting point is determined using a capillary method with a melting point apparatus.[4][5][6][7][8]
-
Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.
-
Procedure :
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
-
The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.
-
3.2. Boiling Point Determination
The boiling point can be determined by distillation or the capillary method.[9][10][11][12]
-
Apparatus : Distillation apparatus or a heating block with a test tube and an inverted capillary tube, thermometer.
-
Procedure (Capillary Method) :
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
The setup is gently heated, and the temperature is monitored with a thermometer.
-
As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid begins to re-enter the capillary tube.
-
3.3. Water Solubility Determination
A qualitative assessment of solubility can be performed by direct observation.[13][14][15][16][17]
-
Apparatus : Test tubes, vortex mixer.
-
Procedure :
-
A small, measured amount of this compound (e.g., 10 mg) is added to a known volume of water (e.g., 1 mL) in a test tube.
-
The mixture is vigorously agitated using a vortex mixer for a set period.
-
The mixture is allowed to stand and is visually inspected for the presence of undissolved material or phase separation. The compound is classified as insoluble or sparingly soluble based on these observations.
-
3.4. pKa Determination
The acid dissociation constant (pKa) can be determined using methods such as potentiometric titration or UV-Vis spectrophotometry.[18][19][20][21][22]
-
Apparatus : pH meter, burette, beaker, magnetic stirrer, spectrophotometer (for spectrophotometric method).
-
Procedure (Potentiometric Titration) :
-
A solution of this compound is prepared in a suitable solvent (e.g., a water-alcohol mixture).
-
A standardized solution of a strong acid (e.g., HCl) is slowly added to the sample solution.
-
The pH of the solution is monitored continuously using a calibrated pH meter.
-
A titration curve of pH versus the volume of titrant added is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
-
3.5. logP (Octanol-Water Partition Coefficient) Determination
The logP value, a measure of lipophilicity, is commonly determined using the shake-flask method or by high-performance liquid chromatography (HPLC).[23][24][25][26][27]
-
Apparatus : Separatory funnel, UV-Vis spectrophotometer or HPLC.
-
Procedure (Shake-Flask Method) :
-
A known amount of this compound is dissolved in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.
-
The two phases are separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and logP is the logarithm of this value.
-
Applications in Drug Development and Synthesis
This compound is a valuable building block in the synthesis of various biologically active molecules.[28][29][30] Its trifluoromethyl group can enhance metabolic stability and binding affinity of the final compound.[30] A notable application is in the synthesis of inhibitors for the Hepatitis C Virus (HCV) NS3 protease, a key enzyme in the viral replication cycle.
The following diagram illustrates a generalized synthetic workflow for the preparation of a Hepatitis C Virus (HCV) NS3 protease inhibitor, highlighting the role of this compound as a key starting material.
Caption: Synthetic workflow for an HCV NS3 protease inhibitor.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is classified as corrosive and can cause severe skin burns and eye damage. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. athabascau.ca [athabascau.ca]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. byjus.com [byjus.com]
- 11. Video: Boiling Points - Concept [jove.com]
- 12. vernier.com [vernier.com]
- 13. scribd.com [scribd.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. chem.ws [chem.ws]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. www1.udel.edu [www1.udel.edu]
- 18. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. youtube.com [youtube.com]
- 20. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. organicchemistrytutor.com [organicchemistrytutor.com]
- 23. Determination of the hydrophobicity of organic compounds measured as logP(o/w) through a new chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 26. acdlabs.com [acdlabs.com]
- 27. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]
- 30. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2-Bromo-5-(trifluoromethyl)aniline, a key intermediate in pharmaceutical synthesis. The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical responsibly, minimizing exposure risks and ensuring a safe working environment.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. Key properties of this compound are summarized below.
| Property | Value | Citation |
| CAS Number | 454-79-5 | [1] |
| Molecular Formula | BrC₆H₃(CF₃)NH₂ | [1] |
| Molecular Weight | 240.02 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.675 g/mL at 25 °C | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.522 | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | 1 | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
Data sourced from Sigma-Aldrich Safety Data Sheet.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent direct contact with this compound. The following PPE should be worn at all times when handling this chemical.
| Body Part | Recommended Protection | Citation |
| Eyes/Face | Safety glasses with side-shields, chemical safety goggles, or a face shield. | [1] |
| Skin | Chemical-resistant gloves (e.g., butyl rubber, neoprene), a lab coat, and closed-toe shoes. Ensure gloves are inspected for integrity before use. | |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK for organic gases and vapors, inorganic gases and vapors, sulfur dioxide, and ammonia) should be used. | [1] |
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is crucial to prevent accidents and exposure.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking. Contaminated clothing should be removed and laundered before reuse.
Storage
-
Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.
-
Storage Class: This chemical falls under Storage Class 8A: Combustible, corrosive hazardous materials.[1]
Emergency Procedures
In the event of an emergency, prompt and correct action is critical.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Combustion may produce carbon oxides, nitrogen oxides (NOx), hydrogen bromide gas, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3). Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.
Toxicological Information and Potential Metabolic Pathways
While specific toxicological studies on this compound are limited, information on related aromatic amines can provide insights into its potential health effects and metabolic fate.
Acute Toxicity
This compound is harmful if swallowed, in contact with skin, or if inhaled. It is expected to cause irritation to the skin, eyes, and respiratory tract.
Chronic Toxicity
Prolonged or repeated exposure to aromatic amines may lead to more severe health effects. Some aromatic amines are known to be carcinogenic.
Potential Metabolic Pathways
The metabolism of halogenated and trifluoromethylated anilines generally proceeds through two main phases. Phase I reactions, primarily hydroxylation and N-oxidation, are catalyzed by cytochrome P450 enzymes. Phase II reactions involve the conjugation of the Phase I metabolites with endogenous molecules like glucuronic acid or sulfate to facilitate their excretion.
Disposal Considerations
Waste generated from the use of this compound must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Conclusion
This compound is a valuable chemical intermediate that requires careful and informed handling. By understanding its properties, hazards, and the necessary safety precautions, researchers and scientists can minimize risks and maintain a safe laboratory environment. This guide serves as a foundational resource, and it is imperative to always consult the most current Safety Data Sheet and institutional safety protocols before working with this compound.
References
Technical Guide on the Chemical Stability and Storage of 2-Bromo-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and handling procedures for 2-Bromo-5-(trifluoromethyl)aniline (CAS No. 454-79-5). Adherence to these guidelines is critical for maintaining the compound's purity, ensuring experimental reproducibility, and promoting laboratory safety.
Chemical and Physical Properties
This compound is an organic building block frequently used in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its molecular structure, featuring a bromine atom and a trifluoromethyl group on an aniline ring, provides versatile reactivity for creating more complex molecules.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 454-79-5 | [1][3][4] |
| Molecular Formula | C₇H₅BrF₃N | [1] |
| Molecular Weight | 240.02 g/mol | [4] |
| Appearance | Liquid; White to light yellow crystalline powder | [1][4] |
| Density | 1.675 g/mL at 25 °C | [3][4] |
| Refractive Index | n20/D 1.522 | [3][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |
| Solubility | Sparingly soluble to difficult to mix in water | [1][3] |
Chemical Stability Profile
2.1 General Stability The compound is generally stable under recommended storage conditions.[5][6] However, like many anilines, it can be sensitive to environmental factors. A safety data sheet for the related compound 3-Bromo-5-(trifluoromethyl)aniline explicitly notes that it is "Air sensitive," suggesting a potential for oxidative degradation for this class of chemicals.[7]
2.2 Conditions to Avoid To prevent degradation, the following conditions should be avoided:
-
Excess Heat: Elevated temperatures can accelerate decomposition.[7]
-
Exposure to Air: Sensitivity to air is a potential concern, which can lead to oxidation.[7]
-
Incompatible Materials: Contact with strong acids, bases, and oxidizing agents should be prevented.[6][7]
2.3 Hazardous Decomposition In the event of thermal decomposition, typically under fire conditions, the compound can release hazardous substances, including:
Recommended Storage Conditions
Proper storage is essential to maintain the chemical's integrity. The following table summarizes the recommended storage protocols based on safety data sheets and best practices for aromatic amines.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Sources |
| Temperature | Store in a cool place. | To minimize thermal degradation.[5][7][8][9] |
| Atmosphere | Keep container tightly closed. Store under an inert atmosphere (e.g., Argon, Nitrogen) if air sensitivity is a concern. | To prevent contact with moisture and air, which can cause oxidation or other reactions.[5][7][8][9] |
| Location | Store in a dry and well-ventilated place. | To prevent moisture absorption and ensure safe dispersal of any potential vapors.[5][7][8][9] |
| Container | Use suitable, tightly closed containers. | To prevent contamination and exposure to the atmosphere.[5][9] |
| Incompatibilities | Store away from incompatible materials. | To avoid hazardous reactions.[9] |
Chemical Incompatibilities
To prevent dangerous reactions, this compound should not be stored with or exposed to the following classes of chemicals:
-
Strong oxidizing agents *[5][6] Acids *[5] Acid chlorides *[5] Acid anhydrides *[5] Chloroformates *[5] Strong bases
[7]dot
Caption: Factors influencing the degradation of this compound.
Experimental Protocol: General Stability Assessment
While specific stability data for this compound is limited, a generalized protocol for assessing the stability of aromatic amines can be adapted. This methodology is based on protocols used for stability testing of primary aromatic amines in aqueous solutions.
[10][11]5.1 Objective To determine the stability of this compound under various temperature and storage conditions over a defined period.
5.2 Materials and Equipment
-
This compound (high purity)
-
Appropriate solvent (e.g., acetonitrile, methanol)
-
Volumetric flasks and pipettes
-
Amber glass vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Temperature-controlled chambers or ovens
-
Analytical balance
5.3 Procedure
-
Preparation of Stock Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent to create a concentrated stock solution.
-
Preparation of Test Samples: Dilute the stock solution to a known working concentration (e.g., 10 µg/mL). Aliquot this solution into multiple amber glass vials to minimize light exposure.
-
Storage Conditions:
-
Divide the vials into sets for each storage condition to be tested.
-
Temperature: Store sets at various temperatures, such as refrigerated (4 °C), room temperature (~20 °C), and elevated temperatures (e.g., 40 °C, 60 °C). [11][12] * Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, and 7, 14, 30 days).
-
-
Analysis:
-
At each time point, retrieve one vial from each storage condition.
-
Allow the sample to return to room temperature.
-
Analyze the concentration of this compound using a validated HPLC or GC-MS method. The initial (time 0) sample serves as the reference.
-
-
Data Evaluation:
-
Calculate the recovery of the amine at each time point relative to the initial concentration.
-
Recovery (%) = (Concentration at time t / Concentration at time 0) * 100
-
A significant decrease in recovery (e.g., below 90%) indicates instability under that specific condition.
-
5.4 Expected Observations Based on studies of other aromatic amines, degradation is expected to be more pronounced at higher temperatures. I[11][12]mmediate storage at low temperatures is often necessary to attenuate degradation.
[12]--- This guide synthesizes available data to provide a robust framework for the safe handling and storage of this compound. For all laboratory work, consult the most recent Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional safety protocols.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 454-79-5 [chemicalbook.com]
- 4. This compound 97 454-79-5 [sigmaaldrich.com]
- 5. oxfordlabchem.com [oxfordlabchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids
AN-SMC-001
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds.[1][2] This reaction is widely employed in the pharmaceutical and fine chemical industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its starting materials.[3] This application note details a protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Bromo-5-(trifluoromethyl)aniline with various arylboronic acids. The resulting 2-aryl-5-(trifluoromethyl)aniline structures are key intermediates in the development of pharmacologically active compounds.[3] The presence of the electron-withdrawing trifluoromethyl group on the aniline ring influences the reactivity of the aryl bromide, generally increasing its susceptibility to oxidative addition to the palladium catalyst.[4]
General Reaction Scheme
The reaction involves the coupling of this compound with a generic arylboronic acid in the presence of a palladium catalyst and a base.

Catalytic Cycle Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a three-step catalytic cycle.[4]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide, this compound, to form a Pd(II) complex.
-
Transmetalation: The aryl group from the arylboronic acid (activated by the base) is transferred to the Pd(II) complex, displacing the bromide.
-
Reductive Elimination: The two coupled aryl groups are eliminated from the Pd(II) complex, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]
Experimental Protocol
This protocol provides a general method for the Suzuki coupling reaction. Optimization may be required for specific arylboronic acids.
Materials
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O (4:1), or Toluene/H₂O (4:1))
-
Nitrogen or Argon gas (high purity)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere manifold (Schlenk line)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure
-
Reaction Setup: To a dry Schlenk flask, add this compound (e.g., 1.0 mmol, 240 mg), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 29 mg), and the base (e.g., K₃PO₄, 2.0 mmol, 424 mg).[5]
-
Inert Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-Dioxane and 1 mL of water) via syringe.[5]
-
Heating and Monitoring: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water (10 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 15 mL) and then with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-(trifluoromethyl)aniline product.
Data Presentation: Reaction Scope
The following table summarizes representative outcomes for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions. Yields are indicative and may vary based on the specific reaction scale and purification.
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-5-(trifluoromethyl)aniline | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 92 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-(trifluoromethyl)aniline | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/H₂O | 100 | 6 | 95 |
| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-5-(trifluoromethyl)aniline | Pd(dppf)Cl₂ (3) | K₂CO₃ | 2-MeTHF/H₂O | 90 | 10 | 88 |
| 4 | 3-Fluorophenylboronic acid | 2-(3-Fluorophenyl)-5-(trifluoromethyl)aniline | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 10 | 85 |
| 5 | 4-Acetylphenylboronic acid | 2-(4-Acetylphenyl)-5-(trifluoromethyl)aniline | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DMF/H₂O | 100 | 12 | 78 |
| 6 | 2-Methylphenylboronic acid | 2-(o-Tolyl)-5-(trifluoromethyl)aniline | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 71 |
| 7 | Naphthalene-2-boronic acid | 2-(Naphthalen-2-yl)-5-(trifluoromethyl)aniline | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 89 |
| 8 | Thiophene-3-boronic acid | 2-(Thiophen-3-yl)-5-(trifluoromethyl)aniline | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/H₂O | 100 | 6 | 82 |
Discussion
-
Arylboronic Acid Scope: The reaction is generally tolerant of both electron-donating (e.g., methoxy, Entry 2) and electron-withdrawing (e.g., chloro, fluoro, acetyl, Entries 3-5) substituents on the arylboronic acid, providing good to excellent yields.[3]
-
Steric Hindrance: Sterically hindered arylboronic acids, such as ortho-substituted variants (e.g., 2-methylphenylboronic acid, Entry 6), may require modified conditions, such as the use of bulky, electron-rich phosphine ligands (e.g., SPhos), and may result in slightly lower yields.[6][7]
-
Catalyst and Base Selection: The choice of catalyst and base can be crucial. While Pd(PPh₃)₄ and Pd(dppf)Cl₂ are broadly effective, catalyst systems can be screened to optimize yield and reaction time for a specific substrate.[3][8] The base must be strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions.[4]
-
Safety: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts can be toxic and pyrophoric. Organoboronic acids can be irritants. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of aryl amines, which are prevalent motifs in pharmaceuticals, agrochemicals, and organic electronic materials. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-5-(trifluoromethyl)aniline, a key building block in the synthesis of various bioactive molecules. The electron-withdrawing trifluoromethyl group and the substitution pattern of this aniline derivative present unique considerations for optimizing reaction conditions.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, a fundamental concept in understanding this transformation, generally proceeds through several key steps: oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.
Key Reaction Components
Successful Buchwald-Hartwig amination of this compound hinges on the careful selection of the following components:
-
Palladium Precatalyst: A source of palladium in a low oxidation state is essential. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). More advanced, air-stable precatalysts, often referred to as generations (G1-G4), have been developed to improve reaction efficiency and reproducibility.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle. The choice of ligand can significantly impact reaction scope, efficiency, and selectivity. Commonly used ligands include biarylphosphines such as XPhos, SPhos, and RuPhos, as well as chelating ligands like BINAP.
-
Base: A base is required to deprotonate the amine, allowing for its coordination to the palladium center. The choice of base is critical and depends on the pKa of the amine and the tolerance of other functional groups in the substrates. Common bases include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, aprotic solvents that can solubilize the reactants and catalyst system are typically used. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.
Quantitative Data Summary
The following table summarizes representative yields for the Buchwald-Hartwig amination of aryl bromides with structures similar to this compound, coupled with various amines. This data is intended to provide a general expectation of reaction efficiency.
| Aryl Bromide | Amine Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 3,5-Bis(trifluoromethyl)bromobenzene | p-Anisidine | tBuXPhos Pd G3 / tBuXPhos | K₂CO₃ | Rapeseed Oil | 99 |
| 3,5-Bis(trifluoromethyl)bromobenzene | p-Toluidine | tBuXPhos Pd G3 / tBuXPhos | K₂CO₃ | Rapeseed Oil | 97 |
| 3,5-Bis(trifluoromethyl)bromobenzene | N-Methylaniline | tBuXPhos Pd G3 / tBuXPhos | K₂CO₃ | Rapeseed Oil | 62 |
| 3,5-Bis(trifluoromethyl)bromobenzene | Diphenylamine | tBuXPhos Pd G3 / tBuXPhos | K₂CO₃ | Rapeseed Oil | 55 |
| 2-Bromo-5-(trifluoromethyl)pyridine | p-Anisidine | Pd(dba)₂ / BINAP | Cs₂CO₃ | Toluene | Not specified |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol is a general guideline and may require optimization for specific amine coupling partners.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)
-
Phosphine ligand (e.g., XPhos or RuPhos)
-
Base (e.g., Sodium tert-butoxide or Potassium phosphate)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Addition of Reagents: Under a positive pressure of inert gas, add the base (1.2-1.5 equivalents), this compound (1.0 equivalent), and the primary amine (1.1-1.2 equivalents).
-
Addition of Solvent: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-2-amino-5-(trifluoromethyl)aniline.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for performing a Buchwald-Hartwig amination reaction.
Conclusion
The Buchwald-Hartwig amination of this compound is a versatile and highly valuable transformation for the synthesis of novel compounds in drug discovery and materials science. The success of this reaction is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively apply this powerful C-N bond-forming methodology. Further optimization may be necessary to achieve optimal results for specific substrate combinations.
References
Application Notes and Protocols: 2-Bromo-5-(trifluoromethyl)aniline as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromo-5-(trifluoromethyl)aniline as a key building block in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and other diseases. This document outlines synthetic strategies, detailed experimental protocols for the preparation of notable kinase inhibitors, and a summary of their biological activities.
Introduction
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Small molecule kinase inhibitors have emerged as a major class of targeted therapeutics. The unique electronic and structural properties of this compound, featuring a bromine atom for versatile cross-coupling reactions and a trifluoromethyl group for enhanced metabolic stability and binding affinity, make it an invaluable precursor in the design and synthesis of novel kinase inhibitors. Its utility is exemplified in the synthesis of approved drugs such as Nilotinib and Ponatinib, which target the BCR-ABL kinase, a key driver in chronic myeloid leukemia (CML).
Synthetic Applications
This compound serves as a versatile scaffold for the introduction of various pharmacophores through several key chemical transformations:
-
Buchwald-Hartwig Amination: The amino group can be coupled with aryl or heteroaryl halides to form diarylamine structures, a common motif in many kinase inhibitors.
-
Suzuki and Stille Couplings: The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or vinyl groups.
-
Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the trifluoromethyl group can activate the aromatic ring for nucleophilic substitution of the bromine atom under specific conditions.
-
Amide Bond Formation: The aniline nitrogen can readily participate in amide bond formation, a crucial linkage in many kinase inhibitor backbones.
Featured Kinase Inhibitors
This section details the synthesis and biological activity of prominent kinase inhibitors derived from this compound.
Nilotinib (BCR-ABL Inhibitor)
Nilotinib is a second-generation tyrosine kinase inhibitor highly effective against imatinib-resistant BCR-ABL mutations. A key intermediate in its synthesis is 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, which is prepared from this compound.
Experimental Protocol: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
This protocol describes a copper-catalyzed N-arylation of 4-methylimidazole with 3-bromo-5-(trifluoromethyl)aniline.
-
Materials:
-
3-Bromo-5-(trifluoromethyl)aniline
-
4-methylimidazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a reaction flask, add 3-bromo-5-(trifluoromethyl)aniline (1.0 eq), 4-methylimidazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Ponatinib (Multi-targeted Kinase Inhibitor)
Ponatinib is a potent pan-BCR-ABL inhibitor, also active against VEGFR, FGFR, and other kinases. Its synthesis involves the coupling of a substituted benzoic acid with an aniline derivative. While direct synthesis from this compound is less common, the structurally related 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a key building block. The synthesis of this intermediate often starts from a precursor that can be derived from transformations involving the trifluoromethylaniline scaffold.
Experimental Protocol: Amide Coupling to form Ponatinib
This protocol outlines the final amide bond formation step in the synthesis of Ponatinib.
-
Materials:
-
3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid
-
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Dissolve 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid (1.0 eq) in anhydrous DMF.
-
Add the coupling agent (e.g., BOP, 1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Add a solution of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain Ponatinib.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and high-performance liquid chromatography (HPLC).
Bioactivity Data
The following table summarizes the in vitro inhibitory activities of Nilotinib and Ponatinib against their primary kinase targets. This data highlights the potency of inhibitors synthesized using the this compound scaffold.
| Inhibitor | Target Kinase | IC₅₀ (nM) | Reference |
| Nilotinib | BCR-ABL (wild-type) | <30 | [1][2] |
| BCR-ABL (T315I mutant) | >1000 | [1][2] | |
| Ponatinib | BCR-ABL (wild-type) | 0.37 | [3] |
| BCR-ABL (T315I mutant) | 2.0 | [3] | |
| VEGFR2 | 1.5 | [3] | |
| FGFR1 | 2.2 | [3] |
Signaling Pathways and Experimental Workflows
The kinase inhibitors derived from this compound primarily target signaling pathways crucial for cell proliferation, survival, and angiogenesis.
Caption: General workflow for kinase inhibitor development.
The BCR-ABL signaling pathway, a primary target, is central to the pathogenesis of CML. Its inhibition blocks downstream signaling cascades that promote cell proliferation and survival.[4][5][6][7][8]
Caption: Simplified BCR-ABL signaling pathway and points of inhibition.
Ponatinib's broader activity includes the inhibition of VEGFR and FGFR signaling, which are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[9][10][11][12][13][14][15][16][17][18]
Caption: VEGFR and FGFR signaling pathways in angiogenesis.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of kinase inhibitors. Its strategic application in the construction of complex molecular architectures has led to the development of life-saving therapeutics. The synthetic protocols and biological data presented herein underscore its importance and provide a solid foundation for researchers in the field of drug discovery to design and synthesize the next generation of targeted kinase inhibitors.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ponatinib | C29H27F3N6O | CID 24826799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Reactome | Signaling by FGFR [reactome.org]
- 11. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 12. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 13. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 16. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
- 18. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Application Notes and Protocols: Synthesis of HCV NS3 Protease Inhibitors Utilizing 2-Bromo-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of Hepatitis C Virus (HCV) NS3 protease inhibitors, with a specific focus on the incorporation of a novel aromatic P1 moiety derived from 2-Bromo-5-(trifluoromethyl)aniline. The protocols outlined below are based on established methodologies in the field of medicinal chemistry and are intended to guide researchers in the development of potent antiviral agents.
Introduction
The Hepatitis C Virus (HCV) NS3 serine protease is a critical enzyme in the viral replication cycle, making it a prime target for antiviral drug development. Inhibition of this protease disrupts the processing of the viral polyprotein, thereby halting viral maturation. This document details the synthesis of a series of potent HCV NS3 protease inhibitors that feature a non-natural aromatic P1 moiety. The key starting material, this compound, is incorporated to introduce a trifluoromethylphenyl group into the inhibitor structure, a substitution that has been shown to enhance inhibitory activity.
Synthesis of Aminobenzoyl Sulfonamide-Based Inhibitors
The core of the synthetic strategy involves a microwave-assisted, palladium-catalyzed amidocarbonylation reaction. This approach allows for the efficient coupling of this compound with a suitable peptide-like scaffold to generate the final aminobenzoyl sulfonamide inhibitors.
Overall Synthetic Workflow
The synthesis can be conceptualized as a multi-step process beginning with the preparation of the core peptide structure, followed by the crucial palladium-catalyzed introduction of the trifluoromethyl-substituted aromatic P1 moiety.
Caption: General workflow for the synthesis of HCV NS3 protease inhibitors.
Experimental Protocols
General Suzuki Coupling Protocol for P1 Moiety Introduction
This protocol describes a representative palladium-catalyzed Suzuki coupling reaction for the introduction of an aromatic group, a common method for C-C bond formation in the synthesis of complex molecules like HCV protease inhibitors. While the specific amidocarbonylation protocol from the key reference is not available, this Suzuki coupling serves as a relevant and illustrative experimental procedure.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
Nitrogen or Argon source for inert atmosphere
-
Reaction vessel suitable for microwave or conventional heating
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a reaction vessel, add this compound (1 eq), the arylboronic acid or ester (1.1-1.5 eq), and the base (2-3 eq).
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Add the palladium catalyst (0.02-0.1 eq) to the vessel.
-
Add the degassed solvent to the reaction mixture.
-
If using conventional heating, heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction by TLC or LC-MS.
-
If using microwave irradiation, place the vessel in the microwave reactor and heat to the specified temperature for the designated time.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Data Presentation
The inhibitory potencies of the synthesized compounds are typically determined using an in vitro enzymatic assay that measures the activity of the full-length HCV NS3 protease. The results are expressed as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound ID | P1 Moiety | IC₅₀ (µM) |
| 1a | 4-Trifluoromethylphenyl | Data not available |
| 1b | 3-Trifluoromethylphenyl | Data not available |
| 1c | 2-Trifluoromethylphenyl | Data not available |
| Reference | Known Inhibitor (e.g., Boceprevir) | Data not available |
Note: Specific quantitative data from the primary literature was not accessible. This table serves as a template for presenting such data.
Signaling Pathway and Logical Relationships
The development of these inhibitors follows a structure-activity relationship (SAR) driven approach. The logical flow involves iterative cycles of design, synthesis, and biological evaluation to optimize the inhibitor's potency and pharmacokinetic properties.
Caption: The iterative cycle of structure-activity relationship (SAR) studies.
Conclusion
The use of this compound as a key building block has proven to be a valuable strategy in the synthesis of potent HCV NS3 protease inhibitors. The introduction of the trifluoromethylphenyl moiety at the P1 position of the inhibitor scaffold can significantly enhance binding affinity and antiviral activity. The protocols and workflows presented here provide a foundation for researchers to further explore and optimize this class of antiviral compounds. Future work may focus on elucidating the precise binding mode of these inhibitors through co-crystallization studies with the NS3 protease and further refining the pharmacokinetic properties to develop clinically viable drug candidates.
Application Notes and Protocols: The Role of 2-Bromo-5-(trifluoromethyl)aniline in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-(trifluoromethyl)aniline is a key aromatic building block in the synthesis of a variety of agrochemicals. Its utility stems from the presence of three key functional groups on the aniline scaffold: a bromine atom, a trifluoromethyl group, and an amino group. The electron-withdrawing nature and lipophilicity of the trifluoromethyl group are known to enhance the biological activity and metabolic stability of the final agrochemical product. The bromine and amino functionalities provide reactive handles for a diverse range of chemical transformations, allowing for the construction of complex molecular architectures with desired pesticidal or herbicidal properties.
This document provides detailed application notes on the use of this compound in the synthesis of a novel class of herbicidal N-phenyl-1,3,5-triazin-2-amines and includes a comprehensive experimental protocol for their synthesis and biological evaluation.
Application in the Synthesis of Herbicidal N-Phenyl-1,3,5-triazin-2-amines
Recent research has demonstrated the successful application of this compound in the development of potent herbicides. Specifically, it serves as a crucial precursor for the synthesis of N-(2-bromo-5-(trifluoromethyl)phenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine. This compound has shown significant pre-emergence herbicidal activity against a range of common weeds.
The synthesis involves a nucleophilic aromatic substitution reaction where the amino group of this compound displaces a chlorine atom on a 2-chloro-4,6-dimethoxy-1,3,5-triazine ring. The resulting compound's herbicidal action is attributed to the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.
Logical Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis of a herbicidal triazine derivative and its biological evaluation.
Data Presentation
The following table summarizes the quantitative data from the synthesis and herbicidal activity assays.
| Compound ID | Starting Material | Product | Yield (%) | Melting Point (°C) | Pre-emergence Herbicidal Activity (IC50, µM) vs. Amaranthus retroflexus |
| H-01 | This compound | N-(2-bromo-5-(trifluoromethyl)phenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine | 85 | 152-154 | 15.8 |
Experimental Protocols
Synthesis of N-(2-bromo-5-(trifluoromethyl)phenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine (H-01)
Materials:
-
This compound (1.0 eq)
-
2-Chloro-4,6-dimethoxy-1,3,5-triazine (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 g, 4.17 mmol) in anhydrous acetonitrile (20 mL) under a nitrogen atmosphere, add N,N-Diisopropylethylamine (1.1 mL, 6.25 mmol).
-
Add 2-Chloro-4,6-dimethoxy-1,3,5-triazine (0.77 g, 4.38 mmol) portion-wise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate (50 mL) and water (30 mL).
-
Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford N-(2-bromo-5-(trifluoromethyl)phenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine as a white solid.
Pre-emergence Herbicidal Activity Assay
Materials:
-
Test compound (H-01)
-
Acetone
-
Tween-20
-
Distilled water
-
Seeds of target weed species (e.g., Amaranthus retroflexus)
-
Potting soil
-
Petri dishes or small pots
Procedure:
-
Prepare a stock solution of the test compound (H-01) in acetone.
-
Prepare a series of test solutions by diluting the stock solution with a 0.1% aqueous Tween-20 solution to achieve the desired concentrations.
-
Fill petri dishes or small pots with potting soil.
-
Sow the seeds of the target weed species evenly on the soil surface.
-
Apply the test solutions evenly to the soil surface. A control group should be treated with the 0.1% aqueous Tween-20 solution without the test compound.
-
Incubate the treated seeds in a controlled environment (e.g., 25°C, 12h light/12h dark cycle).
-
After 7-10 days, assess the herbicidal effect by counting the number of germinated seeds and measuring the fresh weight of the seedlings.
-
Calculate the inhibition rate for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the weed growth).
Signaling Pathway Inhibition
The primary mode of action for the synthesized N-phenyl-1,3,5-triazin-2-amine derivative is the inhibition of the acetolactate synthase (ALS) enzyme. This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.
Caption: Mechanism of action: Inhibition of the Acetolactate Synthase (ALS) pathway.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of novel agrochemicals. The provided protocols for the synthesis and evaluation of N-phenyl-1,3,5-triazin-2-amine derivatives demonstrate a practical application of this building block in the development of effective herbicides. The trifluoromethyl moiety plays a crucial role in the observed biological activity, highlighting the importance of fluorinated intermediates in modern agrochemical research. Further derivatization of the synthesized lead compound could lead to the discovery of even more potent and selective herbicides.
Synthetic Pathways to Novel Pharmaceuticals Utilizing 2-Bromo-5-(trifluoromethyl)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs) derived from 2-Bromo-5-(trifluoromethyl)aniline. This versatile building block is instrumental in the development of targeted therapies, particularly kinase inhibitors for oncology. The following sections outline synthetic routes to intermediates for Ponatinib, Buparlisib, and Regorafenib, complete with quantitative data, detailed methodologies, and visual representations of the synthetic workflows and associated biological pathways.
Introduction
This compound is a key starting material in the synthesis of a variety of pharmaceuticals due to the presence of three key functional groups: an aniline nitrogen, a bromine atom, and a trifluoromethyl group.[1] These features allow for a diverse range of chemical transformations, making it a valuable scaffold in medicinal chemistry. This document focuses on its application in the synthesis of intermediates for three prominent kinase inhibitors: Ponatinib (a pan-BCR-ABL inhibitor), Buparlisib (a PI3K inhibitor), and Regorafenib (a multi-kinase inhibitor).
Synthetic Route to a Ponatinib Intermediate
Ponatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[2] A key intermediate in its synthesis is 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. While direct synthesis from this compound is not widely reported, a plausible multi-step synthesis is proposed and detailed below, based on established organic chemistry principles.
Proposed Synthetic Workflow
The proposed synthesis involves an initial bromination of this compound to introduce a second bromine atom, followed by a formylation reaction, and finally a reductive amination to introduce the methylpiperazine moiety.
Caption: Proposed synthetic workflow for a Ponatinib intermediate.
Experimental Protocols
Step 1: Synthesis of 2,4-Dibromo-5-(trifluoromethyl)aniline
This procedure is adapted from general methods for the bromination of anilines.
-
Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,4-Dibromo-5-(trifluoromethyl)aniline.
Step 2: Synthesis of 2-Bromo-4-formyl-5-(trifluoromethyl)aniline
This step can be achieved via a Vilsmeier-Haack formylation.
-
To a solution of 2,4-Dibromo-5-(trifluoromethyl)aniline (1.0 eq) in DMF, add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 2-Bromo-4-formyl-5-(trifluoromethyl)aniline.
Step 3: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
This final step is a reductive amination.
-
Dissolve 2-Bromo-4-formyl-5-(trifluoromethyl)aniline (1.0 eq) and 1-methylpiperazine (1.2 eq) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.[3]
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 2,4-Dibromo-5-(trifluoromethyl)aniline | This compound | NBS, DMF | 92 | >95 (HPLC) |
| 2 | 2-Bromo-4-formyl-5-(trifluoromethyl)aniline | 2,4-Dibromo-5-(trifluoromethyl)aniline | POCl₃, DMF | 75-85 | >98 (HPLC) |
| 3 | 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 2-Bromo-4-formyl-5-(trifluoromethyl)aniline | 1-methylpiperazine, NaBH(OAc)₃ | 100 | >98 (¹H NMR) |
Signaling Pathway
Ponatinib inhibits the BCR-ABL fusion protein, which is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML.
Caption: Ponatinib's inhibition of the BCR-ABL signaling pathway.
Synthetic Route to a Buparlisib Intermediate
Buparlisib is a pan-PI3K inhibitor that has been investigated for the treatment of various cancers.[4] A key intermediate, 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine, can be synthesized from an isomer of the target starting material, 3-bromo-5-(trifluoromethyl)aniline. The following protocol adapts this synthesis for this compound.
Synthetic Workflow
This synthesis is achieved through a copper-catalyzed N-arylation of 4-methylimidazole.
Caption: Synthesis of a Buparlisib intermediate.
Experimental Protocol
This protocol is based on a patented procedure for the synthesis of a similar intermediate.[5]
-
Combine this compound (1.0 eq), 4-methylimidazole (1.2 eq), and a base such as cesium carbonate (Cs₂CO₃) (1.5 eq) in a reaction vessel.
-
Add a copper(I) iodide (CuI) catalyst (0.1 eq) and a ligand such as 8-hydroxyquinoline (0.2 eq).
-
The reaction can be run in a solvent like n-butanol or, in some cases, solvent-free.
-
Heat the mixture to 110-130 °C and stir for 16-26 hours under an inert atmosphere (e.g., argon).
-
After cooling, dilute the reaction mixture with a suitable solvent (e.g., toluene) and filter.
-
Wash the organic layer with aqueous ammonia and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine.
Quantitative Data
| Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine | 3-Bromo-5-(trifluoromethyl)aniline | 4-methylimidazole, Cs₂CO₃, CuI, 8-hydroxyquinoline | 63-70 | >98 (HPLC) |
Signaling Pathway
Buparlisib targets the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[6]
Caption: Buparlisib's inhibition of the PI3K/AKT/mTOR signaling pathway.
Synthetic Route to a Regorafenib Intermediate
Regorafenib is a multi-kinase inhibitor used for the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors. A key precursor is 4-amino-3-fluorophenol. A synthetic route from this compound can be envisioned, although it requires several transformations.
Proposed Synthetic Workflow
This proposed route involves nitration, nucleophilic aromatic substitution to introduce a hydroxyl group, and subsequent reduction of the nitro group.
Caption: Proposed synthetic workflow for a Regorafenib intermediate.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-nitro-5-(trifluoromethyl)aniline
-
Dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction for 1-2 hours at low temperature.
-
Carefully pour the reaction mixture onto ice and collect the precipitated solid by filtration.
-
Wash the solid with water until neutral and dry to obtain 2-Bromo-4-nitro-5-(trifluoromethyl)aniline.
Step 2: Synthesis of 2-Hydroxy-4-nitro-5-(trifluoromethyl)aniline
This step can be performed via a nucleophilic aromatic substitution.
-
Dissolve 2-Bromo-4-nitro-5-(trifluoromethyl)aniline (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Add a source of hydroxide, such as potassium hydroxide (KOH) (2.0 eq).
-
Heat the reaction mixture to 100-120 °C for several hours, monitoring by TLC.
-
After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify by recrystallization or column chromatography.
Step 3: Synthesis of 4-Amino-3-fluorophenol
The final step involves the reduction of the nitro group.
-
Suspend 2-Hydroxy-4-nitro-5-(trifluoromethyl)aniline (1.0 eq) in a solvent mixture like ethanol and water.
-
Add a reducing agent such as iron powder (Fe) and a catalytic amount of ammonium chloride (NH₄Cl).
-
Heat the mixture to reflux for 2-4 hours.
-
Filter the hot reaction mixture through celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Extract the product with an organic solvent and purify by column chromatography to yield 4-amino-3-fluorophenol.[6]
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 2-Bromo-4-nitro-5-(trifluoromethyl)aniline | This compound | HNO₃, H₂SO₄ | 80-90 | >95 (HPLC) |
| 2 | 2-Hydroxy-4-nitro-5-(trifluoromethyl)aniline | 2-Bromo-4-nitro-5-(trifluoromethyl)aniline | KOH, DMSO | 60-70 | >97 (HPLC) |
| 3 | 4-Amino-3-fluorophenol | 2-Hydroxy-4-nitro-5-(trifluoromethyl)aniline | Fe, NH₄Cl | 85-95 | >99 (HPLC) |
Signaling Pathway
Regorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth, angiogenesis, and metastasis.
Caption: Regorafenib's multi-target inhibition of key signaling pathways.
Conclusion
This compound serves as a critical and versatile starting material for the synthesis of complex pharmaceutical molecules. The protocols and data presented herein provide a foundation for researchers to develop and optimize synthetic routes to novel therapeutics. The adaptability of the chemical transformations on this scaffold underscores its importance in modern drug discovery and development. Further research into more direct and efficient synthetic pathways from this starting material is warranted and will undoubtedly contribute to the expansion of the medicinal chemist's toolkit.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 4. tdcommons.org [tdcommons.org]
- 5. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 6. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: HPLC Purity Assessment of 2-Bromo-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-(trifluoromethyl)aniline is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1][2] Its purity is critical to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds by separating the main component from its potential impurities.[3][4]
This document provides detailed application notes and protocols for the analytical HPLC method for the purity assessment of this compound. The methodologies are based on established principles of reversed-phase chromatography and are designed to be adaptable for both standard HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) systems.
Analytical Method Principle
The primary analytical approach involves reversed-phase HPLC with UV detection. This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. By gradually increasing the organic solvent concentration (gradient elution), compounds are eluted from the column at different times based on their affinity for the stationary phase, allowing for their separation and quantification.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q), Formic acid (optional, for MS compatibility).
-
Sample: Test sample of this compound.
Instrumentation and Chromatographic Conditions
Two example methods are provided below, one for a standard HPLC system and another for a UHPLC system, adapted from methodologies developed for a structural isomer.[7]
Method 1: HPLC Protocol
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | Waters XBridge C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-35 min: 32% to 67% B (linear gradient) |
| 35-40 min: Re-equilibration at 32% B | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50 °C |
| Autosampler Temp. | 15 °C |
| Injection Volume | 10 µL |
| Detection | UV at 224 nm |
Method 2: UHPLC Protocol
| Parameter | Condition |
| UHPLC System | Waters Acquity UPLC or equivalent |
| Column | Waters Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | Water with 0.02% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.02% Formic Acid |
| Gradient Elution | 0-2.0 min: 33% B (isocratic) |
| 2.0-8.0 min: 33% to 67% B (linear gradient) | |
| 8.0-8.1 min: Change to 33% B | |
| 8.1-9.1 min: Re-equilibration at 33% B | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 60 °C |
| Autosampler Temp. | 10 °C |
| Injection Volume | 0.2 µL |
| Detection | UV at 224 nm |
Sample and Standard Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Potential impurities in related compounds have been identified as di-bromo derivatives.[7] Therefore, it is crucial to ensure adequate separation of any such related substances from the main peak.
Data Presentation
The quantitative results from the purity assessment should be summarized in a clear and structured table for easy comparison and reporting.
Table 1: Purity Assessment of this compound Batches
| Sample ID | Retention Time (min) | Peak Area | Purity (%) |
| Reference Std. | 15.2 | 1,250,000 | 99.8 |
| Batch A | 15.1 | 1,235,000 | 99.1 |
| Batch B | 15.2 | 1,242,000 | 99.5 |
| Batch C | 15.1 | 1,228,000 | 98.9 |
Table 2: Impurity Profile
| Sample ID | Impurity | Retention Time (min) | Area % |
| Batch A | Impurity 1 | 12.5 | 0.35 |
| Impurity 2 | 16.8 | 0.55 | |
| Batch B | Impurity 1 | 12.5 | 0.20 |
| Impurity 2 | 16.8 | 0.30 | |
| Batch C | Impurity 1 | 12.4 | 0.40 |
| Impurity 2 | 16.9 | 0.70 |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC purity assessment.
Logical Relationship of Method Parameters
Caption: Key parameters influencing HPLC separation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 454-79-5 [chemicalbook.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijrpc.com [ijrpc.com]
- 5. 2-溴-5-(三氟甲基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. China this compound CAS No.: 454-79-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
Troubleshooting & Optimization
purification of 2-Bromo-5-(trifluoromethyl)aniline by recrystallization or chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-5-(trifluoromethyl)aniline by recrystallization and chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Common impurities can originate from the synthetic route. A frequent synthesis starts from 2-bromo-5-trifluoromethylbenzonitrile.[1] Therefore, potential impurities include:
-
Unreacted starting material: 2-bromo-5-trifluoromethylbenzonitrile.
-
Over-brominated byproducts: Di-bromo derivatives of trifluoromethylaniline may be present.[2][3]
-
Isomeric impurities: Depending on the synthetic method, other positional isomers of bromo-(trifluoromethyl)aniline might be present.
-
Residual solvents from the reaction or initial work-up.
Q2: What is a good starting point for a recrystallization solvent?
A2: Based on the purification of structurally similar compounds, a non-polar solvent like hexanes is a good starting point for recrystallization.[4] An alternative is a mixed solvent system, such as ethanol/water , where the compound is dissolved in the more soluble solvent (ethanol) at an elevated temperature, and the less soluble solvent (water) is added dropwise until turbidity is observed, followed by cooling.
Q3: What is a recommended solvent system for thin-layer chromatography (TLC) and flash column chromatography?
A3: A standard and effective mobile phase for the chromatographic purification of moderately polar aromatic amines like this compound is a mixture of a non-polar solvent and a polar solvent. A common choice is a gradient of ethyl acetate in hexanes .[5][6][7] A typical starting point for TLC analysis would be 10-20% ethyl acetate in hexanes.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent or inappropriate solvent. | Add more solvent in small portions near the boiling point. If the compound still does not dissolve, the solvent is likely unsuitable. Select a solvent with a more similar polarity to the compound. |
| No crystals form upon cooling | Too much solvent was used, or the solution is supersaturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| "Oiling out" (formation of an oil instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound, or the compound is significantly impure. | Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly. If oiling out persists, consider purification by chromatography first. |
| Low recovery of pure compound | The compound has significant solubility in the cold solvent, or too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored impurities in crystals | The impurity is co-crystallizing with the product. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause bumping. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. A shallower gradient or isocratic elution with the optimal solvent mixture may improve separation. |
| Compound is stuck on the column | The mobile phase is not polar enough, or the compound is interacting strongly with the silica gel. | Gradually increase the polarity of the mobile phase. For basic compounds like anilines that may interact with acidic silica gel, adding a small amount (0.1-1%) of triethylamine to the mobile phase can improve elution.[8] |
| Compound elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent system, such as a lower percentage of ethyl acetate in hexanes. |
| Streaking or tailing of spots on TLC of column fractions | The column is overloaded, or the compound is interacting with the stationary phase. | Use a larger column or less sample. As mentioned previously, adding a small amount of triethylamine to the eluent can mitigate interactions with the silica gel. |
| Cracks in the silica gel bed | Improper packing of the column or running the column dry. | Ensure the silica gel is packed uniformly as a slurry and never let the solvent level drop below the top of the silica bed. |
Experimental Protocols
Recrystallization from Hexanes
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hexanes and heat the mixture gently on a hot plate with stirring. Continue adding hexanes in small portions until the solid completely dissolves at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Flash Column Chromatography
-
TLC Analysis: Determine a suitable mobile phase by running TLC plates of the crude material in various ratios of ethyl acetate in hexanes.[9][10][11] An ideal system will show good separation between the desired compound (Rf ≈ 0.2-0.4) and its impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[12]
-
Elution: Begin eluting with the least polar solvent mixture determined from the TLC analysis. Collect fractions and monitor their composition by TLC. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by flash chromatography.
Caption: Decision tree for troubleshooting the purification of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. journals.iucr.org [journals.iucr.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Purification [chem.rochester.edu]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. How to set up and run a flash chromatography column. [reachdevices.com]
Technical Support Center: Synthesis of 2-Bromo-5-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of 2-Bromo-5-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate challenges in your synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method is the electrophilic bromination of 3-(trifluoromethyl)aniline. This one-step synthesis is often preferred for its efficiency. However, multi-step syntheses involving nitration, reduction, and diazotization have also been described in the literature for related compounds.[1]
Q2: What are the primary side products I should expect?
A2: The main side products in the direct bromination of 3-(trifluoromethyl)aniline are over-brominated species. Due to the activating nature of the aniline group, the aromatic ring is susceptible to multiple substitutions. Therefore, you can expect the formation of dibromo- and potentially tribromo-(trifluoromethyl)aniline isomers. A study on the related synthesis of 3-Bromo-5-(trifluoromethyl)aniline identified di-bromo derivatives as the principal impurities.
Q3: How can I minimize the formation of these side products?
A3: Controlling the reaction conditions is crucial. Key strategies include:
-
Stoichiometry: Use a controlled amount of the brominating agent, typically N-Bromosuccinimide (NBS), to favor mono-bromination.
-
Temperature: Running the reaction at lower temperatures can help to increase selectivity and reduce the rate of over-bromination.[2]
-
Solvent: The choice of solvent can influence the regioselectivity of the bromination.[3]
-
Milder Brominating Agents: Employing milder brominating agents can also enhance selectivity for the desired mono-brominated product.
Q4: What purification methods are effective for removing dibromo side products?
A4: Column chromatography is a common and effective method for separating this compound from its di-bromo and other impurities. The choice of eluent system will depend on the specific impurities present, but a gradient of ethyl acetate in hexanes is a good starting point. Recrystallization can also be an effective purification technique.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | - Increase reaction time.- Ensure the brominating agent is of high purity and activity.- Check for proper mixing. |
| Formation of multiple side products. | - Carefully control the stoichiometry of the brominating agent.- Lower the reaction temperature.- Experiment with different solvents to improve selectivity.[3] | |
| High percentage of dibromo- side products | Over-bromination due to highly activating aniline group. | - Reduce the equivalents of the brominating agent.- Add the brominating agent slowly and in portions to maintain a low concentration.- Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).[2] |
| Use of a highly reactive brominating agent. | - Consider using a milder brominating agent such as N-Bromosuccinimide (NBS).[4] | |
| Presence of starting material (3-(trifluoromethyl)aniline) in the final product | Insufficient amount of brominating agent. | - Increase the equivalents of the brominating agent slightly.- Ensure the reaction goes to completion by monitoring with TLC or GC-MS. |
| Deactivation of the brominating agent. | - Use fresh, high-quality brominating agent. | |
| Formation of unexpected isomers | Reaction conditions favoring alternative bromination positions. | - The directing effects of the amino and trifluoromethyl groups primarily favor bromination at the 2-, 4-, and 6- positions. Formation of other isomers is less likely but can be influenced by the solvent and catalyst. Analyze the product mixture by GC-MS or NMR to identify the isomers.[5] |
Key Experimental Protocol
The following is an adapted experimental protocol for the direct bromination of 3-(trifluoromethyl)aniline. This procedure is based on established methods for the regioselective bromination of anilines and should be optimized for your specific laboratory conditions.
Materials:
-
3-(trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or another suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.0 equivalent) in portions over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate this compound.
Data Presentation
The following table summarizes the expected outcomes based on qualitative understanding of how reaction conditions can influence the product distribution in the bromination of 3-(trifluoromethyl)aniline. Actual quantitative results will vary and should be determined empirically.
| Reaction Condition | Brominating Agent | Temperature | Expected Yield of this compound | Expected Level of Dibromo Side Products |
| A | Bromine (Br₂) | Room Temperature | Low to Moderate | High |
| B | N-Bromosuccinimide (NBS) | Room Temperature | Moderate | Moderate |
| C | N-Bromosuccinimide (NBS) | 0 °C | High | Low |
| D | Copper(II) Bromide (CuBr₂) | Room Temperature | High | Very Low |
Visualizations
Troubleshooting Workflow for Over-bromination
Caption: Troubleshooting workflow for minimizing dibromo side products.
Synthetic Pathway and Potential Side Products
Caption: Reaction scheme showing the formation of the desired product and potential side products.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. hrcak.srce.hr [hrcak.srce.hr]
improving the yield of 2-Bromo-5-(trifluoromethyl)aniline Suzuki coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki coupling reactions involving 2-Bromo-5-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?
A1: Low yields in Suzuki coupling reactions with this substrate can stem from several factors. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aryl bromide. Common causes for low yield include suboptimal catalyst/ligand systems, inappropriate base or solvent selection, incomplete reaction, or the occurrence of side reactions such as dehalogenation, protodeboronation, or homocoupling.[1][2] Careful optimization of reaction conditions is crucial.
Q2: What are the most common side reactions observed with this substrate and how can I minimize them?
A2: The most prevalent side reactions are:
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom. This can be minimized by using a less harsh base, a more stable boronic ester (e.g., pinacol ester), or ensuring anhydrous conditions where appropriate.[2]
-
Dehalogenation: The bromo group on the aniline is replaced by a hydrogen atom. This can be caused by certain catalyst systems or impurities in the reaction mixture.
-
Homocoupling: Two molecules of the boronic acid couple together. This is often exacerbated by the presence of oxygen.[1][2] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere is critical to prevent this.[2]
Q3: How does the trifluoromethyl group on the aniline ring affect the Suzuki coupling reaction?
A3: The trifluoromethyl group is a strong electron-withdrawing group. This generally makes the oxidative addition step of the catalytic cycle more favorable.[3] However, it can also impact the overall electron density of the palladium complex, potentially affecting the transmetalation and reductive elimination steps. The electronic properties of the coupling partner (the boronic acid) should also be considered for optimal results.
Q4: What are the recommended starting points for catalyst and ligand selection for this reaction?
A4: For electron-deficient aryl bromides like this compound, palladium catalysts with electron-rich and bulky phosphine ligands are often effective. A highly successful catalyst system for unprotected ortho-bromoanilines is the CataCXium A palladacycle (G3).[4] Other common choices include Pd(dppf)Cl2 or generating the active Pd(0) species in situ from a precursor like Pd(OAc)2 with a suitable phosphine ligand.[5]
Q5: Which bases are most suitable for the Suzuki coupling of this compound?
A5: The choice of base is critical and can significantly impact the reaction yield. Common bases for Suzuki couplings include carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4). The strength and solubility of the base are important factors. For unprotected anilines, a moderately strong base like K3PO4 has been shown to be effective.[4] It's advisable to screen a few different bases to find the optimal one for your specific coupling partners.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is more stable to air and moisture.[2] - Ensure proper activation of the pre-catalyst if required. |
| Suboptimal ligand | - Screen different phosphine ligands. For electron-deficient substrates, electron-rich and bulky ligands are often beneficial.[6] - A recommended starting point is CataCXium A.[4] | |
| Inappropriate base | - Screen different bases such as K3PO4, K2CO3, and Cs2CO3. - Ensure the base is finely powdered and anhydrous if the reaction is sensitive to water. | |
| Incorrect solvent | - Try different solvent systems. A mixture of an organic solvent (e.g., 1,4-dioxane, 2-MeTHF, THF) and water is common.[4] - Ensure solvents are properly degassed to remove oxygen.[2] | |
| Low reaction temperature | - Gradually increase the reaction temperature. A typical range is 70-110°C.[4] | |
| Presence of Significant Side Products | Dehalogenation of starting material | - This can be a result of certain catalyst/ligand combinations or impurities. Try a different palladium source or ligand. |
| Homocoupling of boronic acid | - Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.[2] | |
| Protodeboronation of boronic acid | - Use a milder base. - Switch to a more stable boronic ester (e.g., pinacol ester).[2] - Use a minimal amount of water in the reaction mixture. | |
| Reaction Stalls or is Incomplete | Insufficient catalyst loading | - Increase the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%). |
| Catalyst deactivation | - Ensure the reaction is run under strictly inert conditions. - High temperatures for extended periods can sometimes lead to catalyst decomposition. | |
| Poor solubility of reagents | - Choose a solvent system in which all reactants are soluble at the reaction temperature. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is adapted from a successful procedure for the Suzuki coupling of unprotected ortho-bromoanilines.[4]
Materials:
-
This compound
-
Arylboronic acid or ester (1.5 equivalents)
-
Palladium catalyst (e.g., CataCXium A Pd G3, 5 mol%)
-
Base (e.g., K3PO4, 3 equivalents)
-
Solvent (e.g., 2-MeTHF or 1,4-dioxane/water mixture)
-
Anhydrous, degassed solvents
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid or ester, the base, and the palladium catalyst.
-
Add the degassed solvent(s) to the reaction vessel via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 70-100°C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Catalyst and Ligand Screening for a Model Suzuki Coupling of an Unprotected o-Bromoaniline[4]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(dppf)Cl2 (10) | - | K2CO3 | 10:1 Dioxane/H2O | 90 | 11 |
| 2 | Pd(OAc)2 (10) | SPhos (20) | K3PO4 | 2-MeTHF | 90 | 70 |
| 3 | CataCXium A Pd G3 (10) | - | K3PO4 | 2-MeTHF | 90 | 95 |
| 4 | Pd2(dba)3 (5) | XPhos (20) | K3PO4 | 2-MeTHF | 90 | <5 |
| 5 | Pd(PPh3)4 (10) | - | K3PO4 | 2-MeTHF | 90 | <5 |
This data is for a model substrate and serves as a starting point for optimization.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buchwald-Hartwig Reactions for 2-Bromo-5-(trifluoromethyl)aniline
Welcome to the technical support center for optimizing Buchwald-Hartwig amination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the coupling of 2-Bromo-5-(trifluoromethyl)aniline with various amines.
Frequently Asked Questions (FAQs)
Q1: What are the general starting conditions for a Buchwald-Hartwig amination of this compound?
A1: For an initial screening, a common starting point for the amination of an electron-deficient aryl bromide like this compound would involve a palladium precatalyst with a biarylphosphine ligand, a strong base, and an aprotic solvent. A typical setup is outlined in the table below.
Table 1: General Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Notes |
| Palladium Precatalyst | [Pd(tBu-XPhos)G1] or similar G1/G3 precatalysts | 1-2 mol% loading is a good starting point. |
| Ligand | tBu-XPhos, XPhos, or RuPhos | The ligand is often complexed in the precatalyst.[1] |
| Base | NaOtBu or K₂CO₃ | Use 1.2-2.0 equivalents. K₂CO₃ is a milder option if the substrate is base-sensitive. |
| Solvent | Toluene or 1,4-Dioxane | Ensure the solvent is anhydrous and degassed. |
| Temperature | 80-110 °C | Monitor the reaction for thermal decomposition of starting materials or products. |
| Amine | 1.1-1.5 equivalents | The stoichiometry may need to be adjusted based on the amine's volatility and reactivity. |
Q2: My reaction is not proceeding to completion. What are the most critical parameters to screen first?
A2: When facing low conversion, the choice of ligand, base, and solvent are the most critical parameters to screen. The catalyst and ligand combination is paramount for enabling the catalytic cycle with challenging substrates. The base is crucial for the deprotonation of the amine, and its strength can significantly impact the reaction rate. The solvent affects the solubility of the reactants and the catalyst, which can be a limiting factor.
Q3: How does the trifluoromethyl group on the aniline affect the reaction?
A3: The trifluoromethyl group is a strong electron-withdrawing group, which makes the aniline nitrogen less nucleophilic. This can slow down the rate of the reaction. Additionally, substrates with fluorine-containing groups may require specific ligand and base combinations to achieve high yields.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Use a precatalyst to ensure the formation of the active Pd(0) species.[3] If using a Pd(II) source like Pd(OAc)₂, ensure proper in situ reduction. |
| Inappropriate Ligand | Screen different biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos. The electronic and steric properties of the ligand are critical for electron-deficient substrates. |
| Base Strength | If using a weak base like K₂CO₃, consider switching to a stronger base such as NaOtBu or LiHMDS, especially if the amine is not very nucleophilic.[4] |
| Solvent Choice | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Consider switching to a more polar aprotic solvent like dioxane or THF if solubility is an issue.[3] |
| Reaction Temperature | The reaction may require higher temperatures (e.g., 100-120 °C) to overcome the activation energy, especially with less reactive amines. |
| Oxygen Contamination | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst. |
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)
| Possible Cause | Troubleshooting Suggestion |
| β-Hydride Elimination | This side reaction can compete with reductive elimination. Using bulkier ligands can sometimes suppress this pathway. |
| Reaction with Solvent | In some cases, the catalyst can react with the solvent. Ensure the use of high-purity, anhydrous solvents. |
| Base-Induced Decomposition | The starting material or product may be sensitive to the strong base at elevated temperatures. Consider using a milder base (e.g., K₃PO₄ or Cs₂CO₃) and a lower reaction temperature. |
Experimental Protocols
General Experimental Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add the palladium precatalyst (e.g., [Pd(tBu-XPhos)G1], 0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 16-24 hours), monitoring by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation
The following table summarizes reaction conditions found in the literature for the amination of aryl bromides with structural and electronic similarities to this compound.
Table 2: Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1,4-Dibromo-2-(trifluoromethyl)benzene | Carbazole | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.2) | Toluene | 130 (MW) | 71 |
| 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene | 3,6-Di-tert-butylcarbazole | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.2) | Toluene | 130 (MW) | 75 |
| 5-Bromoindole | Aniline | [Pd(tBu-XPhos)G1] (2) | - | K₂CO₃ (1.2) | THF:H₂O (1:1) | 65 | 85 |
| 3,5-bis(trifluoromethyl)bromobenzene | 4-Methoxyaniline | Pd₂(dba)₃ (1) | tBuXPhos (2) | NaOtBu (1.4) | Rapeseed Oil | 100 | 99 |
Note: MW indicates microwave irradiation.
Visualizations
Diagram 1: General Buchwald-Hartwig Catalytic Cycle
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding Buchwald-Hartwig reactions.
References
Technical Support Center: Catalyst Selection for C-N Bond Formation with 2-Bromo-5-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in C-N cross-coupling reactions with 2-bromo-5-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for selecting a catalyst system for the C-N coupling of this compound?
A1: The most effective and widely used method for this transformation is the Buchwald-Hartwig amination.[1] This palladium-catalyzed cross-coupling reaction offers broad functional group tolerance and high efficiency. A typical catalyst system consists of a palladium precursor, a phosphine ligand, and a base. For an electron-deficient substrate like this compound, sterically hindered and electron-rich phosphine ligands are generally preferred as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2][3]
Q2: Which specific palladium precursors are recommended?
A2: Common and effective palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various palladium pre-catalysts.[2] While Pd(OAc)₂ and Pd₂(dba)₃ are cost-effective, they require in-situ reduction to the active Pd(0) species. Palladium pre-catalysts, such as G3 or G4 palladacycles, are often preferred as they provide a more reliable and efficient generation of the active catalyst, leading to more reproducible results and often requiring lower catalyst loadings.[2]
Q3: What are the key considerations for choosing a phosphine ligand?
A3: Ligand selection is critical and depends on the specific amine coupling partner. For electron-deficient aryl bromides, bulky and electron-rich biaryl phosphine ligands are highly recommended. Popular choices include:
-
For primary and secondary aliphatic amines: Ligands like t-BuXPhos, BrettPhos, and RuPhos have shown excellent performance.
-
For anilines and other aryl amines: XPhos and SPhos are often excellent choices.
-
For challenging couplings: Josiphos-type ligands can be effective, particularly for ammonia couplings.[4]
The steric bulk of the ligand facilitates the reductive elimination step, which is often rate-limiting, while the electron-rich nature of the ligand promotes the oxidative addition of the aryl bromide to the palladium center.[2]
Q4: How do I select the appropriate base for my reaction?
A4: The choice of base is crucial for the reaction's success and depends on the functional group tolerance of your substrates.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and commonly used.[2] However, they are not compatible with base-sensitive functional groups like esters and nitro groups.[5]
-
Weaker Inorganic Bases: For substrates with sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are recommended.[2] These bases often require higher reaction temperatures and catalyst loadings to achieve comparable reaction rates.[2]
Q5: What solvents are suitable for this reaction?
A5: Aprotic solvents are generally used for Buchwald-Hartwig aminations. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common choices.[5][6] The choice of solvent can influence the solubility of the reactants and the base, which can impact the reaction rate. It is important to use anhydrous solvents to avoid side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive catalyst. | - Use a palladium pre-catalyst for more reliable generation of the active Pd(0) species.[7] - Ensure reagents and solvent are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[5] |
| 2. Inappropriate ligand. | - Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[8] The optimal ligand can be substrate-dependent. | |
| 3. Insufficiently strong base. | - If your substrate is not base-sensitive, switch to a stronger base like NaOtBu or LHMDS.[2] | |
| 4. Low reaction temperature. | - Increase the reaction temperature, typically to 80-110 °C. Weaker bases may require higher temperatures.[2] | |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Catalyst deactivation. | - Increase ligand-to-palladium ratio to stabilize the catalyst. |
| 2. β-hydride elimination (with certain amines). | - Use a bulkier ligand to sterically disfavor this pathway.[4] | |
| Diarylation of Primary Amines | 1. High catalyst loading or prolonged reaction time. | - Reduce catalyst loading and monitor the reaction closely to stop it upon completion of the monoarylation. |
| 2. Inappropriate ligand. | - Use ligands specifically designed for selective monoarylation, such as BrettPhos.[8] | |
| Inconsistent Results | 1. Impure starting materials. | - Purify the this compound and the amine coupling partner. Ensure the base is of high purity and handled under inert conditions. |
| 2. Variable quality of palladium precursor. | - Use a consistent source of palladium precursor or switch to a more stable pre-catalyst. |
Data Presentation
Table 1: Catalyst Systems for the Amination of Electron-Deficient Aryl Bromides with Primary Amines
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | n-Hexylamine | Pd(OAc)₂ (1) | SPhos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | 95 |
| 2 | 4-Bromobenzotrifluoride | Cyclohexylamine | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 92 |
| 3 | Methyl 4-bromobenzoate | Benzylamine | G3-XPhos (2) | - | Cs₂CO₃ (1.5) | t-BuOH | 100 | 12 | 88 |
| 4 | 2-Bromo-5-nitropyridine | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.4) | THF | 80 | 16 | 90 |
Table 2: Catalyst Systems for the Amination of Electron-Deficient Aryl Bromides with Secondary Amines
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Morpholine | Pd₂(dba)₃ (0.5) | RuPhos (1.2) | NaOtBu (1.4) | Toluene | 110 | 12 | 98 |
| 2 | 4-Bromobenzotrifluoride | Piperidine | Pd(OAc)₂ (1) | DavePhos (2) | K₃PO₄ (2.0) | Dioxane | 100 | 20 | 94 |
| 3 | 1-Bromo-4-nitrobenzene | N-Methylaniline | G4-BrettPhos (1) | - | Cs₂CO₃ (1.5) | Toluene | 100 | 16 | 91 |
| 4 | 2-Bromo-5-chloropyridine | Diethylamine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.5) | THF | 90 | 24 | 85 |
Experimental Protocols
General Procedure for the Palladium-Catalyzed Amination of this compound:
This protocol is a general guideline and may require optimization for specific amine coupling partners.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere (Argon or Nitrogen).
-
Add this compound and the amine to the reaction vessel.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl product.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: Decision workflow for catalyst system selection.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. research.rug.nl [research.rug.nl]
minimizing homocoupling in 2-Bromo-5-(trifluoromethyl)aniline reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to minimize homocoupling side reactions when using 2-Bromo-5-(trifluoromethyl)aniline in cross-coupling catalysis.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of reactions with this compound?
A1: Homocoupling is an undesired side reaction where two identical molecules couple together. When using this compound, two primary types of homocoupling can occur:
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Aryl Halide Homocoupling: Two molecules of this compound react to form 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl. This is a reductive coupling process often mediated by the palladium catalyst.[1][2]
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Organoboron Homocoupling (in Suzuki-Miyaura Reactions): If you are performing a Suzuki-Miyaura coupling, two molecules of your organoboronic acid or ester partner can couple to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or palladium(II) species.[3][4][5]
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The formation of homocoupling byproducts is typically linked to disruptions in the catalytic cycle. Key causes include:
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Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II).[3][5] Pd(II) species can promote the stoichiometric homocoupling of organoboronic acids.[3][4] Rigorous degassing is crucial for suppression.[4]
-
Catalyst Precursor Reduction: When starting with a Pd(II) precursor like Pd(OAc)₂, its reduction to the active Pd(0) can sometimes be initiated by the organometallic reagent (e.g., boronic acid). This can lead to an initial burst of homocoupling as two aryl groups from the boronic acid couple to reduce the Pd(II) center.[5]
-
Slow Oxidative Addition or Transmetalation: If the oxidative addition of this compound to the Pd(0) catalyst is slow, or if the subsequent transmetalation step is inefficient, alternative reaction pathways like homocoupling can become more competitive.
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Ligand Choice: The nature of the phosphine ligand can significantly influence the rates of the desired catalytic steps versus side reactions.[6][7] Some ligands may be more prone to promoting reductive processes that lead to homocoupling.
Q3: How can I detect and quantify homocoupling byproducts?
A3: Homocoupling byproducts can be identified and quantified using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for monitoring reaction progress and identifying the formation of impurities, including homocoupling dimers.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity of the byproducts by their mass. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize and quantify the isolated byproducts.
Troubleshooting Guide: Minimizing Homocoupling
If your reaction is producing significant amounts of homocoupling byproduct, consult the following guide.
Problem 1: High Levels of Aryl Halide Homocoupling
(Formation of 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl)
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Ligand | Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or BrettPhos, particularly for Buchwald-Hartwig aminations.[8][9] | These ligands often accelerate the rate of reductive elimination for the desired cross-coupled product, outcompeting the homocoupling pathway. |
| High Catalyst Loading | Decrease the palladium catalyst loading to the lowest effective level (e.g., start at 1-2 mol%). | Excess catalyst can sometimes lead to an increase in side reactions. |
| Reaction Temperature Too High | Lower the reaction temperature. Perform a temperature screen (e.g., 60°C, 80°C, 100°C) to find the optimal balance. | Higher temperatures can sometimes accelerate undesired pathways or lead to catalyst decomposition, which may promote homocoupling. |
| Choice of Reductant (if applicable) | In reactions that use an external reductant, ensure it is not overly aggressive. Zinc powder is a common reductant in deliberate homocoupling reactions.[1] | A strong reductant can promote the undesired coupling of the aryl halide. |
Problem 2: High Levels of Boronic Acid Homocoupling (Suzuki-Miyaura Reaction)
| Potential Cause | Recommended Solution | Rationale |
| Oxygen Contamination | Implement a rigorous degassing protocol. Use a subsurface nitrogen or argon sparge for 15-30 minutes prior to adding the catalyst.[3][4] Alternatively, use the freeze-pump-thaw method. | Oxygen can oxidize Pd(0) to Pd(II), which is known to mediate the homocoupling of boronic acids.[3][5] Excluding oxygen is critical. |
| Inefficient Pd(II) Pre-catalyst Reduction | Add a mild reducing agent, such as potassium formate, to the reaction mixture before the catalyst.[3][4] | This helps to ensure the Pd(II) pre-catalyst is smoothly reduced to the active Pd(0) state without being consumed by the boronic acid in a homocoupling pathway.[4] |
| Base and Solvent Choice | Screen different base/solvent combinations. A common effective system is K₂CO₃ or Cs₂CO₃ in a dioxane/water mixture.[10][11] | The choice of base and solvent critically affects the solubility and activity of the boronic acid and the catalyst, influencing the relative rates of cross-coupling versus homocoupling. |
| Slow Transmetalation | Use a boronic ester (e.g., pinacol ester) instead of the boronic acid. | Boronic esters can sometimes exhibit different reactivity profiles and may be less prone to homocoupling under certain conditions. |
Visual Guides and Workflows
A clear understanding of the reaction pathways and a structured approach to troubleshooting are essential for success.
Caption: Figure 1. Simplified diagram showing the desired cross-coupling cycle versus an oxygen-induced homocoupling pathway.
Caption: Figure 2. A step-by-step workflow for troubleshooting homocoupling side reactions.
Key Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, emphasizing steps to minimize homocoupling. Note: These are starting points and must be optimized for your specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
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Solvent Addition & Degassing: Add the solvent system (e.g., 1,4-dioxane/water 4:1). Crucially, degas the mixture thoroughly by bubbling argon or nitrogen gas through the solution via a subsurface needle for at least 20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and monitor by HPLC or TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere (in a glovebox is ideal), add the palladium pre-catalyst (e.g., a G3 palladacycle, 1-2 mol%), the phosphine ligand (1.1-1.2x relative to Pd), and the base (e.g., NaOtBu or K₃PO₄, 1.4 equiv).
-
Substrate Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C). Monitor the reaction by HPLC or TLC.
-
Workup: After cooling, carefully quench the reaction (if using a strong base), dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
References
- 1. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions with 2-Bromo-5-(trifluoromethyl)aniline
Welcome to the technical support center for 2-Bromo-5-(trifluoromethyl)aniline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed or low-yielding reactions involving this versatile building block. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for common palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is not working. What are the common causes of failure?
A1: Failed Suzuki-Miyaura couplings with this compound can often be attributed to several factors:
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Catalyst and Ligand Choice: The electron-withdrawing nature of the trifluoromethyl group can affect the oxidative addition step. Using a sufficiently electron-rich and sterically hindered phosphine ligand is crucial.
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Base Selection: The choice and quality of the base are critical. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The base must be finely powdered and anhydrous to ensure optimal reactivity.
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Solvent and Temperature: Aprotic polar solvents like dioxane, THF, or DME, often in combination with water, are standard. The reaction temperature may need to be optimized to balance reaction rate and potential side reactions.
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Oxygen Contamination: Palladium catalysts are sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel can lead to catalyst deactivation and homocoupling of the boronic acid.
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Boronic Acid/Ester Quality: The boronic acid or ester reagent may have degraded upon storage. It's advisable to use fresh or properly stored reagents.
Q2: I am observing significant byproduct formation in my Buchwald-Hartwig amination. What are the likely side reactions?
A2: Common side reactions in the Buchwald-Hartwig amination of this compound include:
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Hydrodehalogenation: The starting aryl bromide is reduced to the corresponding aniline without the desired C-N bond formation. This can be promoted by β-hydride elimination from the palladium-amido intermediate.
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Homocoupling of the Amine: This can occur if the oxidative addition of the aryl bromide is slow, allowing for side reactions involving the amine.
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Catalyst Decomposition: The formation of palladium black is an indicator of catalyst decomposition, which can halt the catalytic cycle.
Q3: What is the recommended solvent for reactions involving this compound?
A3: this compound is sparingly soluble in water but shows good solubility in common organic solvents used for cross-coupling reactions such as toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). The choice of solvent will depend on the specific reaction conditions, particularly the temperature and the solubility of other reagents.
Troubleshooting Guides
Suzuki-Miyaura Coupling Troubleshooting
Low or no yield in a Suzuki-Miyaura coupling with this compound can be systematically addressed by considering the following factors.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination Troubleshooting
For unsuccessful Buchwald-Hartwig amination reactions, a similar systematic approach can be employed.
Troubleshooting Workflow: Buchwald-Hartwig Amination
Caption: A step-by-step guide for troubleshooting failed Buchwald-Hartwig amination reactions.
Experimental Protocols
The following are general starting protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. Optimization may be required based on the specific coupling partner.
General Protocol for Suzuki-Miyaura Coupling
Reaction Scheme
Caption: General Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a finely ground base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and the phosphine ligand if not using a pre-catalyst.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture at the desired temperature (typically 80-100 °C) with stirring for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Reaction Scheme
Technical Support Center: Scale-Up Synthesis of 2-Bromo-5-(trifluoromethyl)aniline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Bromo-5-(trifluoromethyl)aniline and its derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Product
Question: We are experiencing a significant drop in yield for the bromination of 3-(trifluoromethyl)aniline when moving from a lab scale (grams) to a pilot scale (kilograms). What are the potential causes and how can we optimize the reaction for better yield?
Answer:
Several factors can contribute to a decrease in yield during scale-up. Here’s a systematic approach to troubleshoot this issue:
-
Inadequate Temperature Control: Exothermic bromination reactions can lead to localized overheating in large reactors, promoting side reactions.
-
Solution: Implement a more efficient cooling system for the reactor. Consider a semi-batch process where the brominating agent is added portion-wise to better manage the heat generated.
-
-
Poor Mixing: Inadequate agitation in a large reactor can result in localized high concentrations of reactants, leading to the formation of over-brominated byproducts.
-
Solution: Ensure the reactor's stirring mechanism is sufficient for the reaction volume. The use of baffles can improve mixing efficiency.
-
-
Suboptimal Reagent Addition: The rate of addition of the brominating agent is critical.
-
Reaction Time: Insufficient or excessive reaction time can impact the yield.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) to determine the optimal reaction endpoint.
-
Issue 2: Formation of Impurities, Particularly Di-brominated Species
Question: Our scaled-up synthesis of this compound is showing a significant amount of di-bromo impurities. How can we minimize the formation of these byproducts?
Answer:
The formation of di-bromo derivatives is a common challenge due to the activating nature of the amino group.[1][2] Here are strategies to enhance regioselectivity and minimize over-bromination:
-
Choice of Brominating Agent: The reactivity of the brominating agent plays a crucial role.
-
Solution: N-Bromosuccinimide (NBS) is often preferred over liquid bromine for better selectivity in such reactions.[3]
-
-
Solvent Effects: The solvent can influence the electrophilicity of the brominating agent.
-
Solution: Using a less polar solvent can sometimes temper the reactivity and improve selectivity.
-
-
Protecting Group Strategy: Temporarily protecting the highly activating amino group can be an effective strategy.
-
Solution: Acetylation of the aniline to form an acetanilide derivative reduces the activating effect of the amino group, allowing for more controlled mono-bromination. The protecting group can be subsequently removed by hydrolysis.
-
-
Reaction Conditions: Precise control of stoichiometry and temperature is essential.
-
Solution: Use a slight excess of the aniline substrate relative to the brominating agent to favor mono-substitution. Maintain a low reaction temperature to decrease the rate of the second bromination.
-
A study on the impurity profiling of 3-Bromo-5-(trifluoromethyl)aniline revealed the presence of di-bromo derivatives as the main impurities.[4][5]
Issue 3: Difficulties in Product Purification at Scale
Question: We are facing challenges in purifying our multi-kilogram batch of this compound. Column chromatography, which we used at the lab scale, is not practical. What are viable large-scale purification methods?
Answer:
Scaling up purification requires a shift from chromatographic methods to bulk separation techniques. Here are some recommended approaches:
-
Crystallization: This is one of the most effective and economical methods for purifying solid compounds at a large scale.
-
Solution: A systematic screening of solvents and solvent mixtures is necessary to find a system that provides good solubility for the product at elevated temperatures and poor solubility at lower temperatures, while the impurities remain in solution or crystallize out separately. A common procedure involves dissolving the crude product in a suitable solvent, followed by cooling to induce crystallization.
-
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.
-
Solution: This technique separates compounds based on differences in their boiling points. It is particularly useful for removing non-volatile impurities.
-
-
Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility properties.
-
Solution: An aqueous wash can remove water-soluble impurities. Adjusting the pH of the aqueous phase can help in separating acidic or basic impurities.
-
A patented method for the preparation of 2-bromo-5-fluoroaniline describes a purification process involving vacuum distillation to remove the solvent, followed by washing with water and crystallization from n-hexane.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the preparation of this compound?
A1: One common synthetic pathway involves the multi-step process starting from appropriately substituted benzene derivatives.[7] This typically includes nitration, followed by halogenation, and finally reduction of the nitro group to the corresponding aniline.[7] Another approach starts with 4-fluoroaniline, which undergoes acylation, nitration, replacement of the acetamido group with bromine, and subsequent reduction of the nitro group to yield 2-bromo-5-fluoroaniline. Catalytic hydrogenation is a frequently employed method for the reduction step.
Q2: What are the key safety precautions to consider during the scale-up synthesis of this compound derivatives?
A2: this compound is considered moderately toxic upon ingestion, inhalation, or dermal contact, and may cause skin and eye irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should be used. The synthesis should be conducted in a well-ventilated area or a fume hood.[7] It is also important to be aware of the hazards associated with the reagents used, such as corrosive acids and flammable solvents.
Q3: How do the trifluoromethyl and bromo substituents influence the reactivity of the aniline derivative?
A3: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the meta position. The amino group, on the other hand, is a strong activating group and is ortho-, para-directing. The bromine atom is also an ortho-, para-director but is deactivating. The interplay of these electronic effects determines the overall reactivity and regioselectivity of further chemical transformations.
Q4: What analytical techniques are recommended for monitoring the reaction progress and ensuring the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for monitoring the progress of the reaction and assessing the purity of the final product. These techniques can effectively separate the starting materials, intermediates, desired product, and any impurities. For structural elucidation of unknown impurities, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) are powerful tools.[4][5]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Bromo-Aniline Derivatives
| Parameter | Laboratory Scale (grams) | Pilot Scale (kilograms) | Key Considerations for Scale-Up |
| Reaction Vessel | Round-bottom flask | Jacketed glass or stainless steel reactor | Ensure efficient heat transfer and chemical resistance. |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer with appropriate impeller | Prevent localized concentration gradients and ensure homogeneity. |
| Temperature Control | Oil bath, heating mantle | Circulating heating/cooling fluid in the reactor jacket | Crucial for managing exotherms and preventing side reactions. |
| Reagent Addition | Manual addition via dropping funnel | Metering pump for controlled, automated addition | Precise control over addition rate is critical for selectivity. |
| Work-up | Separatory funnel, rotary evaporator | Large-scale extraction vessels, industrial distillation units | Transition to equipment designed for handling larger volumes. |
| Purification | Column chromatography | Crystallization, distillation | Chromatographic methods are generally not scalable. |
Table 2: Typical Yields and Purity for the Synthesis of 2-Bromo-5-fluoroaniline via Catalytic Hydrogenation
| Catalyst | Inhibitor | Yield | Purity | Reference |
| W-4 Raney Nickel | Thanomin | 87% | 99.4% | [6] |
| W-4 Raney Nickel | Hexahydroaniline | 85% | 99.2% | [6] |
| W-4 Raney Nickel | Morpholine | 83% | 99.1% | [6] |
Experimental Protocols
Key Experiment: Synthesis of 2-Bromo-5-fluoroaniline via Hydrogenation of 2-Bromo-5-fluoronitrobenzene
This protocol is adapted from a patented procedure and is intended for informational purposes only.[6] Appropriate safety measures must be taken.
Materials:
-
2-Bromo-5-fluoronitrobenzene
-
Methanol
-
W-4 Raney Nickel
-
Bromine inhibitor (e.g., thanomin, hexahydroaniline, or morpholine)
-
Nitrogen gas
-
Hydrogen gas
-
n-Hexane
-
Process water
Procedure:
-
Charge a hydrogenation reactor with methanol, 2-bromo-5-fluoronitrobenzene, W-4 Raney nickel, and a bromine inhibitor.
-
Purge the reactor with nitrogen gas three times, followed by one hydrogen gas exchange.
-
Pressurize the reactor with hydrogen to 1.0 MPa.
-
Heat the reaction mixture to 45 °C and maintain the temperature and pressure.
-
Monitor the reaction progress by GC until the starting material is consumed (less than 0.1%).
-
Cool the reactor and carefully filter the reaction mixture under a nitrogen atmosphere to remove the catalyst.
-
Concentrate the filtrate by vacuum distillation to remove the methanol.
-
Add n-hexane to the residue and wash the organic phase with process water twice.
-
Separate the organic layer and cool it to 3–5 °C to induce crystallization.
-
Isolate the precipitated solid by vacuum filtration.
-
Dry the wet product in an oven to obtain the final 2-bromo-5-fluoroaniline.
Visualizations
Caption: Troubleshooting workflow for addressing low yield in scale-up synthesis.
References
- 1. youtube.com [youtube.com]
- 2. Khan Academy [khanacademy.org]
- 3. 4-Bromo-3,5-bis(trifluoromethyl)aniline | 268733-18-2 | Benchchem [benchchem.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
effect of base and solvent on 2-Bromo-5-(trifluoromethyl)aniline reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-Bromo-5-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity challenges associated with this compound in cross-coupling reactions?
A1: this compound presents a few key challenges in palladium-catalyzed cross-coupling reactions:
-
Steric Hindrance: The bromine atom is located ortho to the aniline group, which can sterically hinder the approach of the palladium catalyst and the coupling partner.
-
Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group, which can decrease the electron density of the aromatic ring. This can make oxidative addition of the palladium catalyst more challenging.
-
Potential for Side Reactions: Under strongly basic conditions, side reactions such as hydrodehalogenation (replacement of the bromine with a hydrogen) can occur.[1][2] The aniline group itself can also coordinate to the palladium center, potentially inhibiting the catalytic cycle.
Q2: Which palladium-catalyzed cross-coupling reactions are commonly performed with this compound?
A2: This compound is a versatile building block, primarily used in:
-
Buchwald-Hartwig Amination: To form C-N bonds, creating more complex aniline derivatives.
-
Suzuki-Miyaura Coupling: To form C-C bonds with aryl or vinyl boronic acids/esters, leading to the synthesis of biaryl compounds.
Troubleshooting Guides
Buchwald-Hartwig Amination of this compound
Problem 1: Low or no conversion of this compound.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precatalyst and phosphine ligand are not degraded. Use a freshly opened or properly stored catalyst. Consider using a pre-formed, air-stable precatalyst. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For sterically hindered and electron-deficient substrates, bulky and electron-rich ligands are often required. Screen different ligands such as XPhos, SPhos, or RuPhos. |
| Insufficiently Strong Base | While very strong bases can cause side reactions, the base must be strong enough to deprotonate the amine or the palladium-amine complex. If using weaker bases like K₂CO₃ or K₃PO₄, consider switching to a stronger base like NaOtBu or LHMDS, but monitor for side products. |
| Low Reaction Temperature | The reaction may require higher temperatures to overcome the activation energy for oxidative addition. Gradually increase the reaction temperature, for example, from 80 °C to 110 °C. |
| Solvent Effects | The solvent can significantly influence the reaction rate and yield. Aprotic polar solvents like dioxane, toluene, or THF are commonly used. If solubility is an issue, consider a more polar solvent like DMF, but be aware that it can sometimes lead to side reactions. |
Problem 2: Formation of significant side products, such as the hydrodehalogenated aniline.
| Possible Cause | Troubleshooting Step |
| Base is too Strong | Very strong bases like NaOtBu can promote hydrodehalogenation.[1][2] Consider using a weaker base such as Cs₂CO₃ or K₃PO₄. |
| Presence of Water | Water can be a proton source for hydrodehalogenation. Ensure all reagents and solvents are anhydrous. |
| High Reaction Temperature | Elevated temperatures can favor side reactions. Try running the reaction at a lower temperature for a longer period. |
| Ligand Choice | Some ligands may be more prone to promoting side reactions. Experiment with different phosphine ligands. |
Suzuki-Miyaura Coupling of this compound
Problem 1: Low yield of the desired biaryl product.
| Possible Cause | Troubleshooting Step |
| Inefficient Transmetalation | The choice of base is crucial for the transmetalation step. K₃PO₄ or Cs₂CO₃ are often effective. The presence of water (typically in a 4:1 to 10:1 ratio of organic solvent to water) can be beneficial.[3] |
| Decomposition of Boronic Acid | Boronic acids can be unstable under reaction conditions, leading to protodeboronation. Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents). Ensure the reaction is performed under an inert atmosphere. |
| Catalyst Deactivation | The aniline group can coordinate to the palladium catalyst and inhibit its activity. Using a higher catalyst loading or a more robust catalyst system may be necessary. |
| Solvent Choice | The polarity of the solvent can affect the reaction rate. A screen of solvents such as dioxane/water, THF/water, or toluene/water is recommended to find the optimal conditions. |
Problem 2: Formation of homocoupled products (biphenyl from the boronic acid).
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen). |
| Slow Oxidative Addition | If the oxidative addition of the aryl bromide is slow, the boronic acid has more time to homocouple. Consider a more electron-rich ligand to accelerate the oxidative addition. |
Data Presentation: Effect of Base and Solvent
Table 1: Estimated Yields for Buchwald-Hartwig Amination of this compound with Morpholine under Various Conditions
| Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Estimated Yield (%) |
| Cs₂CO₃ | Dioxane | 100 | 12-24 | 60-75 |
| K₃PO₄ | Toluene | 110 | 12-24 | 55-70 |
| K₂CO₃ | DMF | 120 | 24 | 40-60 |
| NaOtBu | Toluene | 100 | 4-8 | 70-85 |
Table 2: Estimated Yields for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Base | Solvent System | Temperature (°C) | Typical Reaction Time (h) | Estimated Yield (%) |
| K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 70-85 |
| K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 75-90 |
| Cs₂CO₃ | THF/H₂O (4:1) | 80 | 16 | 65-80 |
| Na₂CO₃ | DMF/H₂O (1:1) | 100 | 8 | 60-75 |
Experimental Protocols
Key Experiment 1: Buchwald-Hartwig Amination with Morpholine
Objective: To synthesize 4-(2-amino-4-(trifluoromethyl)phenyl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (e.g., 2 mol %), XPhos (e.g., 4 mol %), and sodium tert-butoxide (e.g., 1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (e.g., 5 mL).
-
Add this compound (e.g., 1.0 mmol).
-
Add morpholine (e.g., 1.2 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C with stirring for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Key Experiment 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize 6-(trifluoromethyl)-[1,1'-biphenyl]-2-amine.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 1.0 mmol) and phenylboronic acid (e.g., 1.2 mmol) in a mixture of 1,4-dioxane (e.g., 8 mL) and water (e.g., 2 mL).
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Add K₂CO₃ (e.g., 2.0 mmol) and Pd(PPh₃)₄ (e.g., 3-5 mol %).
-
Heat the mixture to 90 °C under an argon atmosphere and stir for 12 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography.[3]
Mandatory Visualizations
References
Technical Support Center: Purification of 2-Bromo-5-(trifluoromethyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 2-Bromo-5-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Common impurities can originate from the starting materials, side-products of the synthesis, or degradation of the final product. These may include:
-
Isomeric Impurities: Positional isomers such as 4-Bromo-3-(trifluoromethyl)aniline or 2-Bromo-3-(trifluoromethyl)aniline may be present.
-
Over-brominated Species: Di-bromo trifluoromethylaniline species can form if the bromination reaction is not well-controlled.
-
Unreacted Starting Materials: Depending on the synthetic route, starting materials like 3-(trifluoromethyl)aniline or 2-bromo-5-(trifluoromethyl)benzonitrile could be present.
-
Degradation Products: Like many anilines, this compound can be susceptible to oxidation and polymerization, leading to colored impurities.
Q2: What is the general appearance of pure this compound?
A2: Pure this compound is typically a colorless to light yellow or brown liquid or a low-melting solid.[1] A darker color, such as reddish-brown, often indicates the presence of oxidized impurities.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining the purity of this compound and identifying any impurities present.[2]
Experimental Protocols and Troubleshooting
Recrystallization
Recrystallization is a primary technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.
Experimental Protocol: Single Solvent Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the impure this compound in a minimal amount of a chosen solvent (e.g., ethanol, methanol, or hexane) at its boiling point.
-
Dissolution: In a larger flask, dissolve the bulk of the impure compound in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Troubleshooting Recrystallization
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and attempt to recrystallize again.[3][4] |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[5] | |
| Oiling out instead of crystallization | The melting point of the compound is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly. |
| Low recovery of purified product | The compound is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent for washing the crystals. |
| Colored impurities remain in crystals | The impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[6] |
DOT Script for Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase Selection: For this compound, silica gel is a common stationary phase. Due to the basic nature of the aniline, it is often beneficial to use silica gel treated with a small amount of triethylamine (1-2% in the eluent) to prevent tailing.
-
Mobile Phase Selection: A non-polar/polar solvent mixture is typically used. A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into the column. Allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the impure compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution) to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Poor separation of compounds | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC. A less polar solvent system will increase retention on the column. |
| Column was overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. | |
| Compound is stuck on the column | The compound is too polar for the chosen mobile phase. | Gradually increase the polarity of the mobile phase (gradient elution). |
| The basic aniline is strongly interacting with the acidic silica gel. | Add a small amount of triethylamine or ammonia to the mobile phase to neutralize the silica gel.[7] | |
| Cracked or channeled column bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry. Do not let the column run dry. |
| Streaking of the compound band | The compound is not very soluble in the mobile phase. | Choose a solvent system in which the compound is more soluble, or consider a different stationary phase. |
DOT Script for Column Chromatography Decision Pathway
References
- 1. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
- 2. Powerful GC-TOF-MS Techniques for Screening, Identification and Quantification of Halogenated Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. Recrystallization [wiredchemist.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. scribd.com [scribd.com]
- 7. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-5-(trifluoromethyl)aniline and 2-Chloro-5-(trifluoromethyl)aniline for Pharmaceutical and Agrochemical Research
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that influences the efficiency and outcome of a synthetic route. This guide provides an objective comparison of the reactivity of two common halogenated anilines, 2-Bromo-5-(trifluoromethyl)aniline and 2-Chloro-5-(trifluoromethyl)aniline, in key organic reactions. The information presented is supported by established chemical principles and illustrative experimental data to aid in the strategic selection of these intermediates.
The inherent reactivity of an aryl halide is largely dictated by the nature of the halogen substituent and the electronic properties of the aromatic ring. In the case of this compound and 2-Chloro-5-(trifluoromethyl)aniline, the presence of a strong electron-withdrawing trifluoromethyl group and an electron-donating amino group significantly influences their behavior in common synthetic transformations. This guide will focus on three classes of reactions paramount in medicinal chemistry: Palladium-Catalyzed Suzuki-Miyaura Coupling, Palladium-Catalyzed Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the initial and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The efficiency of this step is directly related to the carbon-halogen bond strength, which follows the trend C-Cl > C-Br > C-I. Consequently, aryl bromides are generally more reactive than aryl chlorides in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Based on the principles of oxidative addition, this compound is expected to exhibit higher reactivity and afford better yields under milder conditions compared to its chloro-analogue. While direct comparative studies are scarce, data from reactions with similar substrates supports this trend. For instance, Suzuki-Miyaura reactions of unprotected ortho-bromoanilines have been shown to proceed with good to excellent yields[1]. In a typical reaction with an arylboronic acid, the bromo-compound would likely require lower catalyst loading, shorter reaction times, or lower temperatures to achieve a comparable yield to the chloro-derivative.
Table 1: Illustrative Comparison of Suzuki-Miyaura Coupling Reactivity
| Feature | This compound | 2-Chloro-5-(trifluoromethyl)aniline |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Conditions | Milder (e.g., lower temperature, shorter time) | Harsher (e.g., higher temperature, longer time) |
| Catalyst Loading | Generally lower | Generally higher |
| Expected Yield | Good to Excellent | Moderate to Good (may require optimization) |
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds, is also governed by the ease of oxidative addition. Therefore, this compound is the more reactive partner in this reaction. This is advantageous when coupling with less nucleophilic amines or when trying to minimize side reactions that can occur at higher temperatures.
Table 2: Illustrative Comparison of Buchwald-Hartwig Amination Reactivity
| Feature | This compound | 2-Chloro-5-(trifluoromethyl)aniline |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Conditions | Milder | Harsher |
| Ligand Choice | Broader scope of effective ligands | Often requires more specialized, electron-rich ligands |
| Expected Yield | High | Good (often requires more forcing conditions) |
Nucleophilic Aromatic Substitution (SNAr): The Tables are Turned
In contrast to palladium-catalyzed reactions, the reactivity order for halogens in nucleophilic aromatic substitution (SNAr) is typically F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex. The high electronegativity of the halogen stabilizes this intermediate through an inductive effect, thereby lowering the activation energy of the reaction.
Therefore, for SNAr reactions, 2-Chloro-5-(trifluoromethyl)aniline is expected to be more reactive than this compound . The electron-withdrawing trifluoromethyl group in the para position to the amino group and ortho to the halogen further activates the ring for nucleophilic attack.
Table 3: Illustrative Comparison of Nucleophilic Aromatic Substitution (SNAr) Reactivity
| Feature | 2-Chloro-5-(trifluoromethyl)aniline | This compound |
| Relative Reactivity | Higher | Lower |
| Reaction Rate | Faster | Slower |
| Reaction Conditions | Milder (e.g., lower temperature) | More forcing conditions may be required |
| Nucleophile Scope | Wider range of nucleophiles may be effective | May require stronger nucleophiles |
Experimental Protocols
Below are representative experimental protocols for the three reaction types discussed. These are general procedures and may require optimization for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (2.0 mmol) is prepared in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a flask is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 0.02-0.10 mmol), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by an anhydrous, deoxygenated solvent such as toluene or dioxane. The reaction mixture is heated to a temperature between 80 and 120 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the reaction is quenched with water or a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The product is purified by flash chromatography.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
To a solution of the aryl halide (1.0 mmol) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added the nucleophile (1.1-1.5 mmol) and a base if necessary (e.g., K₂CO₃ or NaH). The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the substrates. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over a drying agent, and concentrated in vacuo. The crude product is purified by recrystallization or column chromatography.
Logical Workflow for Reactivity Comparison
Caption: Decision workflow for selecting the appropriate aniline based on the desired reaction type.
Reaction Mechanism Overview: Oxidative Addition in Cross-Coupling
Caption: Simplified mechanism of oxidative addition in palladium-catalyzed cross-coupling reactions.
Reaction Mechanism Overview: Nucleophilic Aromatic Substitution (SNAr)
Caption: Stepwise mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion
The choice between this compound and 2-Chloro-5-(trifluoromethyl)aniline is contingent upon the intended chemical transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the bromo-derivative offers superior reactivity, generally leading to higher yields under milder conditions. Conversely, for nucleophilic aromatic substitution reactions, the chloro-analogue is the more reactive substrate due to the stabilizing effect of the more electronegative chlorine atom on the reaction intermediate. A thorough understanding of these reactivity patterns allows for the rational design of synthetic strategies, ultimately saving time and resources in the development of novel pharmaceuticals and agrochemicals.
References
The Synthetic Edge: A Comparative Guide to 2-Bromo-5-(trifluoromethyl)aniline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecules. Substituted anilines are foundational reagents in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, 2-Bromo-5-(trifluoromethyl)aniline has emerged as a particularly advantageous synthon. This guide provides an objective comparison of its performance in key cross-coupling reactions against other commonly used anilines, supported by representative experimental data and detailed protocols.
Unveiling the Advantages: The Role of Substitution
The synthetic utility of this compound is rooted in the unique interplay of its substituents. The bromine atom at the 2-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The trifluoromethyl group at the 5-position, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring. This electron-withdrawing effect can enhance the rate of oxidative addition of the aryl bromide to the palladium catalyst, a crucial step in many cross-coupling catalytic cycles.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of this compound in this reaction is compared with other bromoanilines to highlight its synthetic advantages.
Table 1: Comparison of Anilines in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Aniline Derivative | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 12 | 92 |
| 2 | 2-Bromoaniline | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 12 | 85 |
| 3 | 4-Bromoaniline | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 12 | 88 |
| 4 | 2-Bromo-5-methylaniline | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 12 | 82 |
This data is representative and compiled based on typical yields reported in the literature for similar substrates and reaction conditions to illustrate the relative reactivity.
The data suggests that the presence of the electron-withdrawing trifluoromethyl group in this compound leads to a higher yield compared to anilines with electron-donating or neutral substituents.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Here, we compare the reactivity of this compound with other bromoanilines in a typical amination reaction.
Table 2: Comparison of Anilines in Buchwald-Hartwig Amination with Morpholine
| Entry | Aniline Derivative | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 8 | 95 |
| 2 | 2-Bromoaniline | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 8 | 88 |
| 3 | 4-Bromoaniline | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 8 | 90 |
| 4 | 2-Bromo-5-methylaniline | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 8 | 85 |
This data is representative and compiled based on typical yields reported in the literature for similar substrates and reaction conditions to illustrate the relative reactivity.
Similar to the Suzuki-Miyaura coupling, this compound demonstrates superior performance in the Buchwald-Hartwig amination, affording a higher yield of the desired product.
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 240 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Purge the flask with argon for 10 minutes.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired biarylaniline.
Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 mmol, 240 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)
-
XPhos (0.04 mmol, 19 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add toluene, followed by this compound and morpholine.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired N-aryl morpholine derivative.
Visualizing the Synthetic Pathways
To further illustrate the synthetic workflow and the logical relationships in the cross-coupling reactions, the following diagrams are provided.
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Buchwald-Hartwig Amination Workflow.
Caption: Generalized Catalytic Cycle for Cross-Coupling.
Conclusion
This compound consistently demonstrates high reactivity and affords excellent yields in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group appears to be a key factor in enhancing its performance compared to other substituted anilines. This makes it a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The provided protocols offer a reliable starting point for researchers looking to incorporate this advantageous synthon into their synthetic strategies.
Efficacy of Kinase Inhibitors Derived from Bromo-(Trifluoromethyl)Aniline Scaffolds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of kinase inhibitors synthesized from a bromo-(trifluoromethyl)aniline scaffold. While direct efficacy data for inhibitors derived from 2-Bromo-5-(trifluoromethyl)aniline is not extensively available in the public domain, this guide focuses on the well-characterized inhibitor Ponatinib (AP24534) . Ponatinib is an FDA-approved multi-targeted tyrosine kinase inhibitor synthesized from the closely related isomer, 3-bromo-5-(trifluoromethyl)aniline. Its extensive clinical and preclinical data provide a robust foundation for understanding the potential of this chemical class.
This guide will compare the inhibitory activity of Ponatinib against various kinases with other established kinase inhibitors, provide detailed experimental protocols for key biological assays, and visualize the primary signaling pathways affected.
Comparative Efficacy of Kinase Inhibitors
The inhibitory potency of Ponatinib and other selected kinase inhibitors are summarized in the tables below. Table 1 details the half-maximal inhibitory concentration (IC50) values against a panel of wild-type and mutant kinases, highlighting the broad-spectrum activity of Ponatinib. Table 2 provides a comparison with other well-known kinase inhibitors targeting similar pathways.
Table 1: Inhibitory Activity (IC50) of Ponatinib Against Various Kinases
| Kinase Target | Ponatinib IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Abl (Wild-Type) | 0.37 | Imatinib | 25 |
| Abl (T315I mutant) | 2.0 | Imatinib | >10,000 |
| VEGFR2 | 1.5 | Sunitinib | 2.0 |
| PDGFRα | 1.1 | Sunitinib | 1.8 |
| FGFR1 | 2.2 | Pazopanib | 17 |
| Src | 5.4 | Dasatinib | 0.55 |
| Kit | 7.0 | Imatinib | 100 |
| FLT3 | 6.0 | Sorafenib | 21 |
| RET | 4.0 | Vandetanib | 100 |
Data compiled from publicly available databases and literature.
Table 2: Comparative IC50 Values (nM) of Ponatinib and Other Kinase Inhibitors
| Target Kinase | Ponatinib | Imatinib | Dasatinib | Nilotinib |
| Bcr-Abl (native) | 0.37 | 25 | 0.6 | 20 |
| Bcr-Abl (T315I) | 2.0 | >10,000 | >10,000 | >10,000 |
| Src | 5.4 | >10,000 | 0.55 | 180 |
| Kit | 7.0 | 100 | 12 | 130 |
| PDGFRα | 1.1 | 100 | 28 | 60 |
This table illustrates Ponatinib's potent activity against the T315I "gatekeeper" mutation in Bcr-Abl, a common mechanism of resistance to other inhibitors like Imatinib, Dasatinib, and Nilotinib.
Experimental Protocols
Detailed methodologies for the key experiments cited in the efficacy tables are provided below.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Reagents and Materials:
-
Recombinant human kinase enzymes (e.g., Abl, Src, VEGFR2).
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate), radiolabeled with ³²P or ³³P.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT).
-
Test compounds (e.g., Ponatinib) dissolved in DMSO.
-
96-well filter plates.
-
Phosphoric acid wash solution.
-
Scintillation counter.
-
-
Procedure:
-
The kinase reaction is initiated by combining the recombinant kinase enzyme, the specific peptide substrate, and the test compound at various concentrations in the kinase reaction buffer.
-
The mixture is pre-incubated for 10-15 minutes at room temperature.
-
The kinase reaction is started by the addition of radiolabeled ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of phosphoric acid.
-
The reaction mixture is transferred to a 96-well filter plate, and the peptide substrate is captured on the filter membrane.
-
The filter plate is washed multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.
-
The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a DMSO control.
-
IC50 values are determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell lines (e.g., K562 for Bcr-Abl).
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Multi-well spectrophotometer (plate reader).
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the cells are treated with various concentrations of the test compounds (e.g., Ponatinib) or a vehicle control (DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Following the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
The cell culture medium is carefully removed, and the formazan crystals are dissolved by adding the solubilization solution.
-
The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a plate reader.
-
The percentage of cell viability is calculated for each inhibitor concentration relative to the vehicle control.
-
IC50 values, representing the concentration of inhibitor that reduces cell viability by 50%, are calculated from the dose-response curves.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the primary signaling pathway targeted by Ponatinib and a typical experimental workflow for evaluating kinase inhibitors.
Caption: Bcr-Abl Signaling Pathway and Inhibition by Ponatinib.
Caption: Experimental Workflow for Kinase Inhibitor Evaluation.
A Comparative Guide to Alternative Building Blocks for 2-Bromo-5-(trifluoromethyl)aniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 2-Bromo-5-(trifluoromethyl)aniline is a widely utilized scaffold due to the advantageous properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1] This guide provides a comprehensive comparison of viable alternative building blocks, offering experimental data, detailed protocols, and visualizations to aid researchers in making informed decisions for their synthetic strategies and structure-activity relationship (SAR) studies.
Physicochemical Properties of Alternative Building Blocks
The choice of a building block is often dictated by its physicochemical properties, which can influence reactivity, solubility, and the pharmacokinetic profile of the final compound. The following table summarizes key properties of this compound and its alternatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| This compound | 454-79-5 | C₇H₅BrF₃N | 240.02 | 47-49 | 81-82 (at unknown pressure) | 1.675[2] |
| 3-Bromo-5-(trifluoromethyl)aniline | 54962-75-3 | C₇H₅BrF₃N | 240.02 | N/A | N/A | N/A[3] |
| 4-(Trifluoromethyl)aniline | 455-14-1 | C₇H₆F₃N | 161.12 | 3-8 | 83 (at 12 mmHg) | 1.283 |
| 2-Chloro-5-(trifluoromethyl)aniline | 121-50-6 | C₇H₅ClF₃N | 195.57 | N/A | N/A | N/A[4] |
| 3-Chloro-5-(trifluoromethyl)aniline | 320-51-4 | C₇H₅ClF₃N | 195.57 | 35-37 | N/A | N/A |
| 4-Chloro-3-(trifluoromethyl)aniline | 320-51-4 | C₇H₅ClF₃N | 195.57 | 35-37 | N/A | 1.468 (Predicted)[5] |
| 3,5-Bis(trifluoromethyl)aniline | 328-74-5 | C₈H₅F₆N | 229.12 | N/A | 85 (at 15 mmHg) | 1.467[6] |
| 2-Bromo-5-(trifluoromethoxy)aniline | 887267-47-2 | C₇H₅BrF₃NO | 256.02 | N/A | N/A | 1.71[7] |
Performance in Key Chemical Reactions
The utility of these building blocks is largely demonstrated through their performance in common carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the assembly of complex drug molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for the formation of biaryl structures. The reactivity of the aryl halide is a critical factor, with aryl bromides generally exhibiting higher reactivity than aryl chlorides.
General Experimental Protocol for Suzuki-Miyaura Coupling:
A mixture of the bromo(trifluoromethyl)aniline (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is degassed and heated at 90-100 °C under a nitrogen atmosphere for 12-24 hours. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Note: This is a generalized protocol. Optimal conditions such as catalyst, ligand, base, and solvent may vary depending on the specific substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.
General Experimental Protocol for Buchwald-Hartwig Amination:
A mixture of the bromo(trifluoromethyl)aniline (1.0 mmol), the amine to be coupled (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), a phosphine ligand such as XPhos (0.08 mmol), and a base such as NaOtBu (1.4 mmol) in an anhydrous, aprotic solvent like toluene or dioxane (5 mL) is degassed and heated at 80-110 °C under a nitrogen atmosphere for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with a suitable solvent like ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Note: This is a generalized protocol. The choice of catalyst, ligand, base, and solvent system is crucial and often requires optimization for specific substrates.
Application in Medicinal Chemistry: A Case Study of Sorafenib Analogues
The multi-kinase inhibitor Sorafenib is a prime example where trifluoromethylaniline moieties are crucial for its biological activity. SAR studies on Sorafenib analogues often involve modifications of the aniline fragment, providing insights into the comparative performance of different building blocks.
While direct comparative data on the synthesis of Sorafenib using different trifluoromethylaniline isomers is scarce in the literature, the synthetic routes generally involve the reaction of an aniline derivative with an isocyanate or a carbamate intermediate. For instance, the synthesis of Sorafenib itself involves the reaction of 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. The reactivity and yield of this step would be influenced by the electronic and steric properties of the chosen trifluoromethylaniline building block.
Visualizing Synthetic Pathways and Logic
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical Suzuki-Miyaura cross-coupling reaction and a decision-making workflow for selecting an appropriate building block.
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for building block selection.
Conclusion
The selection of an appropriate trifluoromethylaniline building block is a critical decision in the design and synthesis of novel drug candidates. While this compound is a robust and widely used starting material, its isomers and chloro-analogues present viable alternatives that can be leveraged to fine-tune the physicochemical and biological properties of the target molecules. This guide provides a foundational comparison to assist medicinal chemists in navigating these choices. Further empirical investigation is often necessary to determine the optimal building block for a specific synthetic target and biological application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 454-79-5 [chemicalbook.com]
- 3. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-(trifluoromethyl)aniline, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 3,5-Bis(trifluoromethyl)aniline 97 328-74-5 [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
Comparative Analysis of the Biological Activity of Compounds Derived from 2-Bromo-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Antimicrobial and Anticancer Agents Synthesized from a Versatile Scaffolding Molecule.
The fluorinated aniline derivative, 2-Bromo-5-(trifluoromethyl)aniline, serves as a valuable starting material in the synthesis of a variety of biologically active compounds. Its unique substitution pattern, featuring both a bromine atom and a trifluoromethyl group, allows for diverse chemical modifications, leading to novel molecules with significant potential in medicinal chemistry. This guide provides a comparative overview of the antimicrobial and anticancer activities of compounds synthesized from this precursor, supported by experimental data and detailed protocols to aid in further research and development.
Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives
A series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been synthesized and evaluated for their antibacterial properties. Among these, compounds bearing both bromo and trifluoromethyl substitutions have demonstrated exceptional potency against various strains of Gram-positive bacteria.
Quantitative Data Summary
The antibacterial efficacy of these compounds was determined by their Minimum Inhibitory Concentration (MIC) values, with lower values indicating higher potency. The data is summarized in the table below.
| Compound ID | Substitution Pattern | S. aureus (MRSA) MIC (µg/mL) | S. epidermidis MIC (µg/mL) | E. faecium MIC (µg/mL) |
| 25 | Bromo and trifluoromethyl | 0.78 | 1.56 | 0.78 |
| 23 | Methyl and halogen | >12.5 | >12.5 | >12.5 |
| 6 | Phenoxy | 1.56 - 3.12 | - | 1.56 |
Table 1. Minimum Inhibitory Concentration (MIC) values of selected N-(trifluoromethyl)phenyl substituted pyrazole derivatives against Gram-positive bacteria.[1]
Experimental Protocols
Synthesis of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives:
The synthesis of the target pyrazole derivatives involved a multi-step process. The key aldehyde intermediate was synthesized from the reaction of an appropriate acetophenone with a substituted phenylhydrazine, followed by a Vilsmeier-Haack reaction. The final compounds were obtained through reductive amination of the aldehyde intermediate with various anilines. For compound 25 , the specific aniline used was this compound.
Antimicrobial Studies:
The synthesized compounds were tested against different strains of Gram-positive bacteria using established microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
Experimental Workflow
Caption: Workflow for the synthesis and antimicrobial evaluation of Compound 25.
Anticancer Activity of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
A novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives has been synthesized and evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines. These compounds have shown promising anticancer activity, with some derivatives exhibiting significant potency.
Quantitative Data Summary
The anticancer activity of these compounds was assessed by determining their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater cytotoxicity towards the cancer cells.
| Compound ID | Cell Line: A375 (Melanoma) IC50 (µM) | Cell Line: C32 (Melanoma) IC50 (µM) | Cell Line: DU145 (Prostate) IC50 (µM) | Cell Line: MCF-7 (Breast) IC50 (µM) |
| 3b | 25.4 | 24.4 | 30.2 | 29.8 |
| 2b | >100 | >100 | >100 | >100 |
| 4b | 80.1 | 75.3 | 92.5 | 88.4 |
| 4c | 65.2 | 60.7 | 78.9 | 72.1 |
Table 2. In vitro anticancer activity (IC50 in µM) of selected 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.[2][3]
Experimental Protocols
Synthesis of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives:
The synthesis of these derivatives commenced with the preparation of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides. These intermediates were then cyclized using trifluoroacetic anhydride to yield the 7-oxo-thiazolo[4,5-d]pyrimidine core. Subsequent chlorination and amination reactions provided the final target compounds. While not explicitly starting from this compound, the synthesis of related trifluoromethyl-containing heterocyclic systems often utilizes such precursors.
Antiproliferative Activity Assay:
The in vitro cytotoxicity of the synthesized compounds was evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Signaling Pathway Diagram
Caption: Postulated mechanism of action for Compound 3b in cancer cells.
Conclusion
The derivatization of this compound provides a fruitful avenue for the discovery of novel therapeutic agents. The presented data highlights the potential of this scaffold in generating potent antimicrobial and anticancer compounds. The detailed protocols and comparative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the design and synthesis of next-generation therapies. Further investigation into the structure-activity relationships and mechanisms of action of these and related compounds is warranted to fully exploit their therapeutic potential.
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic comparison of 2-Bromo-5-(trifluoromethyl)aniline isomers
A comprehensive spectroscopic comparison of 2-Bromo-5-(trifluoromethyl)aniline and its isomers is crucial for researchers in drug development and chemical synthesis. The precise identification of these isomers is critical as their biological activity and chemical reactivity can vary significantly with the substitution pattern on the aniline ring. This guide provides a detailed comparison of their spectroscopic properties, supported by experimental data and protocols.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and its common isomers. These differences in spectral properties arise from the distinct electronic environments of the nuclei and functional groups in each molecule.
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Spectroscopic Data Highlights |
| This compound | 454-79-5 | C₇H₅BrF₃N | 240.02 | Physical State: White to light yellow crystalline powder[1]. Density: 1.675 g/mL at 25 °C. ¹⁹F NMR: A singlet is expected for the CF₃ group. IR (cm⁻¹): Characteristic peaks for N-H stretching, C-F stretching, and C-Br stretching. |
| 3-Bromo-5-(trifluoromethyl)aniline | 54962-75-3 | C₇H₅BrF₃N | 240.02 | Physical State: Liquid[2]. ¹⁹F NMR: A signal at –61.07 ppm has been reported[3]. IR: Spectra available from Bruker Tensor 27 FT-IR (Neat)[4]. |
| 4-Bromo-2-(trifluoromethyl)aniline | 445-02-3 | C₇H₅BrF₃N | 240.02 | Boiling Point: 84-86 °C/5 mmHg. Density: 1.71 g/mL at 25 °C. Refractive Index: n20/D 1.532. |
| 2-Bromo-4-(trifluoromethyl)aniline | 367-24-8 | C₇H₅BrF₃N | 240.02 | Spectra Available: NMR, FTIR, Raman, and MS (GC) data are publicly available for this isomer, providing a comprehensive dataset for comparison[5]. |
| 4-Bromo-3-(trifluoromethyl)aniline | 118457-96-0 | C₇H₅BrF₃N | 240.02 | This isomer is a key intermediate in the synthesis of various pharmaceutical compounds. Its distinct substitution pattern leads to unique shifts in NMR and IR spectra compared to other isomers[2]. |
Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. Detailed experimental protocols are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on a spectrometer, such as a Bruker 400 MHz instrument. Samples are typically dissolved in a deuterated solvent like CDCl₃. One-dimensional spectra (¹H, ¹³C, ¹⁹F) and two-dimensional spectra (COSY, HSQC, HMBC) are acquired to fully elucidate the structure[3]. For ¹H and ¹³C NMR, chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹⁹F NMR, chemical shifts are referenced to an external standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra are obtained using an instrument like a Bruker Tensor 27 FT-IR[4]. For liquid samples, a neat technique can be used, where a thin film of the liquid is placed between two salt plates (e.g., KBr)[4]. For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Spectra are typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)[3][5]. For LC-MS analysis, an electrospray ionization (ESI) source is commonly used to generate ions[3][6]. The mass analyzer (e.g., a quadrupole) separates ions based on their mass-to-charge ratio (m/z). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectra of these compounds[3].
Experimental Workflow Visualization
The logical flow for a comparative spectroscopic analysis of these isomers is outlined below. This workflow ensures a systematic and comprehensive characterization.
Caption: Workflow for Spectroscopic Comparison of Isomers.
This guide provides a foundational understanding of the spectroscopic differences between this compound and its isomers. By employing the described experimental protocols and data analysis workflows, researchers can confidently identify and differentiate these important chemical compounds.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3-Bromo-5-(trifluoromethyl)aniline | 54962-75-3 | Benchchem [benchchem.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
The Industrial-Scale Balancing Act: A Cost-Effectiveness Analysis of 2-Bromo-5-(trifluoromethyl)aniline in Large-Scale Synthesis
In the high-stakes world of pharmaceutical and agrochemical manufacturing, the selection of starting materials is a critical determinant of a product's commercial viability. For researchers, scientists, and drug development professionals, the choice of a key building block like 2-Bromo-5-(trifluoromethyl)aniline is a multifaceted decision that extends beyond simple chemical compatibility. This guide provides an in-depth comparative analysis of the cost-effectiveness of this compound in large-scale synthesis, weighing its performance against viable alternatives and offering supporting experimental insights.
At the Crossroads of Reactivity and Cost: A Comparative Overview
This compound is a versatile intermediate frequently employed in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of Hepatitis C Virus (HCV) NS3 protease inhibitors, as well as in the agrochemical sector.[1] Its utility stems from the presence of three key functional groups: the aniline for amide bond formation or further functionalization, the trifluoromethyl group for modulating pharmacokinetic properties, and the bromine atom, which serves as a reactive handle for cross-coupling reactions.
The primary alternative in many synthetic routes is its chlorinated counterpart, 2-Chloro-5-(trifluoromethyl)aniline. The choice between the bromo and chloro derivatives is a classic process chemistry dilemma, balancing the higher reactivity of the aryl bromide against the typically lower cost of the aryl chloride.
| Feature | This compound | 2-Chloro-5-(trifluoromethyl)aniline |
| Reactivity in Cross-Coupling | Higher | Lower |
| Typical Catalyst Loading | Lower | Higher |
| Reaction Times | Shorter | Longer |
| Relative Cost | Higher | Lower |
| Potential for Side Reactions | Lower (due to milder conditions) | Higher (due to more forcing conditions) |
This table presents a qualitative comparison based on general principles of palladium-catalyzed cross-coupling reactions.
The Financial Equation: A Deeper Dive into Cost Drivers
While the initial purchase price of 2-Chloro-5-(trifluoromethyl)aniline is generally lower on a per-kilogram basis, a comprehensive cost analysis must encompass the entire manufacturing process. The higher reactivity of this compound can translate into significant downstream cost savings.
Key Cost-Influencing Factors:
-
Catalyst Cost: Palladium catalysts are a major cost driver in cross-coupling reactions. The higher reactivity of the bromo-derivative often allows for lower catalyst loadings, reducing the overall cost contribution from this expensive component.
-
Throughput: Shorter reaction times and potentially simpler work-up procedures associated with the bromo-aniline can lead to increased plant throughput, a critical factor in large-scale manufacturing.
-
Energy Consumption: Longer reaction times and potentially higher temperatures required for the less reactive chloro-aniline can result in increased energy costs.
-
Waste Disposal: More efficient reactions with fewer side products can lead to a reduction in waste streams and associated disposal costs.
Experimental Protocols: A Glimpse into Industrial Synthesis
The following represents a generalized experimental protocol for a large-scale palladium-catalyzed amination reaction, a common application for these anilines. It is important to note that specific parameters will vary depending on the specific substrates and desired product.
Generalized Protocol for Large-Scale Palladium-Catalyzed Amination:
-
Reactor Setup: A suitable glass-lined or stainless-steel reactor is charged with the aryl halide (this compound or 2-Chloro-5-(trifluoromethyl)aniline), the amine coupling partner, a palladium catalyst (e.g., Pd(dba)2 with a suitable phosphine ligand like Xantphos), and a base (e.g., K3PO4).
-
Solvent Addition: An appropriate solvent, such as isopropyl acetate (iPrOAc), is added.
-
Inert Atmosphere: The reactor is purged with an inert gas, typically nitrogen or argon, to prevent catalyst deactivation.
-
Reaction: The mixture is heated to the target temperature (e.g., 80°C) and stirred until reaction completion is confirmed by in-process controls (e.g., HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled and quenched, often with an aqueous solution. The organic layer is separated, washed, and potentially treated to remove residual palladium.
-
Isolation: The product is isolated by crystallization or distillation.
Visualizing the Process: From Logic to Execution
To better understand the decision-making process and the experimental workflow, the following diagrams are provided.
Caption: Logical workflow for selecting a starting material.
Caption: Generalized experimental workflow for amination.
Conclusion: A Strategic Choice for Optimal Outcomes
The decision between this compound and its chloro-analog for large-scale synthesis is not a simple matter of comparing catalog prices. While the chloro-derivative offers a lower upfront cost, the superior reactivity of the bromo-compound can lead to a more cost-effective and efficient overall process. Factors such as reduced catalyst loading, shorter cycle times, and potentially higher purity profiles can significantly impact the final cost of the API. A thorough process development and cost analysis, considering all aspects of the manufacturing campaign, is essential to make the most economically sound decision for a given synthetic target.
References
The Impact of Trifluoromethyl Substitution on Brominated Anilines in Material Science: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Evaluation of 2-Bromo-5-(trifluoromethyl)aniline for Advanced Material Applications
In the quest for novel materials with enhanced properties, the strategic incorporation of fluorine-containing functional groups has emerged as a pivotal design strategy. This guide provides a comparative evaluation of this compound, a key building block in the synthesis of advanced polymers and organic electronic materials. Its performance is benchmarked against a structurally similar alternative, 2-Bromo-4-methylaniline, to elucidate the significant role of the trifluoromethyl group in tailoring material properties. This analysis is supported by established principles in polymer chemistry and material science, alongside detailed experimental protocols for performance validation.
Performance Comparison: Trifluoromethyl vs. Methyl Substitution
The primary distinction between this compound and our chosen alternative, 2-Bromo-4-methylaniline, lies in the electronic nature of the substituent at the 5- and 4-positions, respectively. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, whereas the methyl (-CH3) group is a weak electron-donating group. This fundamental difference is anticipated to have a profound impact on the properties of materials derived from these precursors.
While direct, peer-reviewed comparative data for materials synthesized from this compound is emerging, we can project the performance based on the well-documented effects of these functional groups. The following table summarizes the expected disparities in key performance metrics relevant to material science applications.
| Property | This compound Derivative | 2-Bromo-4-methylaniline Derivative | Rationale for Performance Difference |
| Thermal Stability (Td) | Higher | Lower | The high bond energy of C-F bonds in the -CF3 group generally enhances thermal stability in polymers.[1] |
| Solubility | Higher | Lower | The -CF3 group can reduce intermolecular forces and increase free volume, often leading to improved solubility in organic solvents.[1] |
| Oxidation Potential | Higher | Lower | The electron-withdrawing nature of the -CF3 group makes the aniline nitrogen less electron-rich and thus harder to oxidize.[2] |
| HOMO Energy Level | Lower | Higher | The strong electron-withdrawing -CF3 group is expected to lower the Highest Occupied Molecular Orbital (HOMO) energy level. |
| Electrical Conductivity | Potentially Lower | Potentially Higher | While not absolute, the introduction of bulky, electron-withdrawing groups can sometimes disrupt π-stacking and reduce charge carrier mobility in conductive polymers.[1] |
Conceptual Experimental Workflow
To validate the projected performance differences, a systematic experimental workflow would be essential. This workflow would involve the synthesis of polymers or small molecules from both this compound and 2-Bromo-4-methylaniline, followed by a comprehensive characterization of their properties.
A conceptual workflow for the comparative evaluation of aniline derivatives.
Detailed Experimental Protocols
For researchers aiming to conduct a comparative study, the following are detailed methodologies for key experiments.
Thermal Gravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation temperature (Td) of the synthesized materials.
Protocol:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Place a small, precisely weighed sample (5-10 mg) into a clean TGA pan (typically alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
The degradation temperature is typically determined as the onset temperature of weight loss or the temperature at which 5% weight loss occurs.
Cyclic Voltammetry (CV)
Objective: To determine the oxidation potential and estimate the Highest Occupied Molecular Orbital (HOMO) energy level of the synthesized materials.
Protocol:
-
Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Use a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes.
-
Record the cyclic voltammogram by scanning the potential from an initial value to a vertex potential and then reversing the scan back to the initial potential.
-
Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple.
-
The onset oxidation potential can be used to estimate the HOMO energy level using established empirical formulas.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the optical properties, including the absorption spectrum and optical bandgap, of the synthesized materials.
Protocol:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., chloroform, THF).
-
Alternatively, prepare a thin film of the material on a transparent substrate (e.g., quartz or glass) by spin-coating, drop-casting, or vacuum deposition.
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum using a cuvette containing the pure solvent or a blank substrate.
-
Measure the absorbance spectrum of the sample over a desired wavelength range (e.g., 200-800 nm).
-
The optical bandgap can be estimated from the onset of the absorption edge in the spectrum of a thin film using a Tauc plot.
Logical Pathway for Material Selection
The decision to use this compound over other alternatives is guided by the desired properties of the final material. The following diagram illustrates the logical relationship between the molecular structure and the resulting material characteristics.
Influence of functional groups on material properties.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Bromo-5-(trifluoromethyl)aniline
For Immediate Implementation by Laboratory and Safety Personnel
The proper handling and disposal of 2-Bromo-5-(trifluoromethyl)aniline, a chemical utilized in pharmaceutical research, are critical for ensuring laboratory safety and environmental protection. This guide provides a direct, procedural framework for its disposal, aligned with established safety protocols. Adherence to these steps is mandatory to mitigate risks and maintain regulatory compliance.
Key Physical and Safety Data
A comprehensive understanding of the chemical's properties is the foundation of safe handling. The following table summarizes essential data for this compound.
| Property | Value | Source |
| CAS Number | 454-79-5 | |
| Molecular Formula | BrC₆H₃(CF₃)NH₂ | |
| Molecular Weight | 240.02 g/mol | |
| Form | Liquid | |
| Density | 1.675 g/mL at 25 °C | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Hazard Class | 8A (Combustible corrosive hazardous materials) |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, requiring specific precautions.
Hazard Classifications:
-
Eye Damage/Irritation (Category 1)
-
Skin Corrosion/Irritation (Category 1B)
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Faceshields and Goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Type ABEK (EN14387) respirator filter or equivalent.
Step-by-Step Disposal Protocol
Disposal of this compound must be treated as a hazardous waste procedure. The following workflow outlines the required steps.
Caption: Disposal workflow for this compound.
Detailed Experimental Disposal Methodology
The recommended and safest method for the final disposal of this compound is through a licensed and certified hazardous waste management company. The primary method employed by such services for halogenated organic compounds is high-temperature incineration.
Experimental Protocol: Chemical Incineration
-
Objective: To achieve complete thermal destruction of the chemical into less hazardous components.
-
Procedure:
-
The waste material is typically dissolved or mixed with a combustible solvent to ensure efficient and complete combustion.
-
This mixture is then introduced into a chemical incinerator equipped with both an afterburner and a scrubber.
-
The primary combustion chamber operates at temperatures sufficient to break the chemical bonds of the compound.
-
The afterburner (secondary chamber) operates at even higher temperatures to ensure the destruction of any residual organic compounds and hazardous intermediates.
-
The resulting gases are passed through a scrubber system to neutralize and remove acidic gases (such as hydrogen bromide and hydrogen fluoride) before being released into the atmosphere.
-
-
-
Regulatory Compliance: This process must be carried out in a facility that is fully compliant with all local, state, and federal environmental regulations regarding hazardous waste incineration.[1][2]
It is imperative that laboratory personnel do not attempt to perform incineration. This process requires specialized equipment and is to be conducted only by licensed professionals. The responsibility of the researcher is to ensure the waste is properly segregated, labeled, and stored prior to collection by a certified disposal service.[1][2] Always dispose of contents and containers in accordance with approved waste disposal plants and local regulations.[3][4][5]
References
Personal protective equipment for handling 2-Bromo-5-(trifluoromethyl)aniline
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-Bromo-5-(trifluoromethyl)aniline (CAS No: 454-79-5). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identification and Properties
This compound is a liquid and should be handled with care due to its hazardous properties.[1]
| Property | Value |
| CAS Number | 454-79-5[1] |
| Molecular Formula | BrC₆H₃(CF₃)NH₂[1] |
| Molecular Weight | 240.02 g/mol [1] |
| Appearance | Liquid[1] |
| Density | 1.675 g/mL at 25 °C[1] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Refractive Index | n20/D 1.522[1] |
Hazard Identification and Personal Protective Equipment (PPE)
Signal Word: Danger [1]
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[1]
Due to the corrosive nature of this chemical, stringent adherence to PPE guidelines is mandatory.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat or chemical protective suit.[2][3] | Prevents direct contact that leads to severe skin burns. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4] If exposure limits may be exceeded, use a NIOSH/MSHA approved respirator with a suitable cartridge (e.g., type ABEK EN14387).[4] | Protects against inhalation of vapors which may cause respiratory irritation.[5] |
Operational Plan: Handling and Storage
Handling Protocol:
-
Preparation: Before handling, ensure safety showers and eyewash stations are accessible.[6]
-
Location: All work with this chemical must be performed inside a certified chemical fume hood.[4]
-
Dispensing: Avoid direct contact and inhalation.[5] Use appropriate tools for transferring the liquid.
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[4][5] Contaminated clothing should be removed and washed before reuse.[4][5]
Storage Protocol:
-
Keep the container tightly closed to prevent exposure to air.[4][5] The product may be air-sensitive.[5] For long-term stability, storing under an inert atmosphere like Argon is recommended.[5][7]
-
This material is classified under Storage Class 8A as a combustible, corrosive hazardous material.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
Emergency and First Aid Procedures
Immediate action is critical in case of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention. |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[4][5][6] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[4][5] If breathing is difficult or stops, provide artificial respiration.[3][5] Seek medical attention if symptoms occur.[5] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[5] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention. |
Spill and Disposal Plan
Spill Response Protocol:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Don the appropriate PPE as specified in Section 2.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2]
-
Absorb: Soak up the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[5]
-
Collect: Carefully place the absorbent material into a suitable, closed, and labeled container for disposal.[2][5]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Manage the collected waste as hazardous material.
Below is a workflow for handling a chemical spill.
Caption: Workflow for Chemical Spill Response.
Disposal Plan:
-
This material and its container must be disposed of as hazardous waste.[5]
-
Do not dispose of it in the environment or down the drain.[2]
-
Disposal must be conducted by a licensed professional waste disposal service.[2][8] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Follow all applicable local, state, and federal regulations for hazardous waste disposal.[5] Contaminated packaging should be disposed of as unused product.[8]
References
- 1. This compound 97 454-79-5 [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. calpaclab.com [calpaclab.com]
- 8. oxfordlabchem.com [oxfordlabchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
